(-)-Corlumine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGAZFTAUFFQH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79082-64-7 | |
| Record name | (-)-Corlumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(-)-Corlumine: A Technical Guide to Natural Sources and Isolation from Corydalis Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the phthalideisoquinoline alkaloid, (-)-Corlumine, from various species of the genus Corydalis. This document details the known botanical sources, presents a generalized yet detailed experimental protocol for its extraction and purification, and includes a visual workflow to aid in laboratory applications.
Introduction to this compound
This compound is a naturally occurring phthalideisoquinoline alkaloid, a class of compounds known for their complex structures and significant biological activities. These alkaloids are characteristic secondary metabolites of plants in the Papaveraceae family, to which the genus Corydalis belongs. The genus Corydalis is extensive, comprising over 400 species, many of which have a long history of use in traditional medicine, particularly in Asia and Europe, for their analgesic and anti-inflammatory properties. The unique structural framework of this compound has made it a subject of interest for phytochemical and pharmacological research.
Natural Sources of this compound
This compound and its enantiomer, (+)-Corlumine, have been identified in several Corydalis species. The concentration and presence of these alkaloids can vary based on the species, geographical location, and the part of the plant utilized. While extensive comparative quantitative data is scarce in publicly available literature, several species have been confirmed as reliable sources. The primary plant parts used for extraction are the tubers or the whole plant.
Table 1: Documented Natural Sources of Corlumine in Corydalis Species
| Corydalis Species | Plant Part Used | Alkaloid Form Identified | Reference(s) |
| Corydalis thyrsiflora Prain | Whole Plant | d-Corlumine | [1] |
| Corydalis solida (L.) Clairv. | Tubers | Phthalideisoquinolines | [2] |
| Corydalis decumbens (Thunb.) Pers. | Bulbs | Phthalideisoquinolines | [3] |
| Corydalis cava (L.) Schweigg. & Körte | Tubers | Phthalideisoquinolines | [4] |
Note: The literature often does not specify the enantiomeric form. The isolation of "d-corlumine" from C. thyrsiflora is explicitly mentioned.
Isolation and Purification Methodology
The isolation of this compound follows a general procedure for extracting isoquinoline alkaloids, which relies on their basic nature. The process involves solvent extraction from the dried plant material, followed by acid-base partitioning to separate the alkaloids from neutral compounds, and finally, chromatographic purification to isolate the target molecule.
General Experimental Protocol
This protocol is a synthesized methodology based on common practices for isolating phthalideisoquinoline and related alkaloids from Corydalis species.
1. Plant Material Preparation:
-
The plant material (typically tubers or whole plants) is air-dried in the shade until brittle.
-
The dried material is then ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction using a Soxhlet apparatus with methanol (MeOH) or 95% ethanol (EtOH).
-
Alternatively, the powder can be macerated with the solvent at room temperature for an extended period (e.g., 3 x 48 hours), with the solvent being replaced at each interval.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude semi-solid extract.
3. Acid-Base Partitioning:
-
The crude methanolic extract is dissolved in a 5% hydrochloric acid (HCl) or 7% citric acid solution.
-
This acidic aqueous solution is then washed with an immiscible organic solvent such as diethyl ether or ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloid salts, is retained.
-
The acidic layer is then basified by the slow addition of ammonium hydroxide (NH₄OH) solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them into their free base form.
-
The alkaline solution is then exhaustively extracted with a chlorinated solvent, typically chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
The organic layers containing the free alkaloids are combined, washed with distilled water, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to yield a crude alkaloid mixture.
4. Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography over silica gel.
-
The column is typically eluted with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. A common system is a chloroform-methanol (CHCl₃-MeOH) gradient, starting with 100% CHCl₃ and gradually increasing the percentage of MeOH (e.g., from 99:1 to 95:5).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent or under UV light.
-
Fractions containing the compound of interest, this compound, are combined and concentrated.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Corydalis plant material.
Caption: Workflow for the isolation of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research in the public domain detailing the distinct signaling pathways directly modulated by isolated this compound. While the broader class of isoquinoline alkaloids from Corydalis is known to possess a range of pharmacological effects, including analgesic and neuroprotective activities, the precise mechanism of action for this compound remains an area for future investigation. Research into its biological targets and downstream effects is necessary to elucidate its therapeutic potential.
Conclusion
This compound represents a valuable phytochemical target within the Corydalis genus. While several species are confirmed as natural sources, a standardized and efficient isolation protocol is key to obtaining this compound for further study. The methodology outlined in this guide, combining classical acid-base extraction with modern chromatographic techniques, provides a robust framework for researchers. Further quantitative analysis across different Corydalis species is needed to identify high-yielding sources, and future pharmacological studies are required to uncover the specific molecular mechanisms and signaling pathways governed by this compound, which will be critical for any potential drug development efforts.
References
- 1. [Isoquinoline alkaloids from Corydalis thyrsiflora prain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydalis solida - Wikipedia [en.wikipedia.org]
- 3. New phthalideisoquinoline hemiacetal alkaloid derivatives from Corydalis decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(-)-Corlumine: A Technical Overview of a Phthalideisoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Corlumine, a naturally occurring phthalideisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, and available data on its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development.
Chemical Identity
This compound is a chiral compound with a complex heterocyclic structure. Its precise chemical identity is crucial for accurate research and development.
| Identifier | Value | Source |
| IUPAC Name | (6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1]benzodioxol-8-one | [2] |
| CAS Number | 79082-64-7 | [1][3][4][5] |
| PubChem CID | 157478 | [2] |
| Molecular Formula | C₂₁H₂₁NO₆ | [3] |
| Molecular Weight | 383.4 g/mol | [3] |
Biological Activities and Pharmacological Profile
This compound belongs to the class of phthalideisoquinoline alkaloids, which are known to exhibit a diverse range of biological effects.[6] While specific in-depth studies on this compound are limited, preliminary findings and the activities of related compounds suggest several areas of therapeutic interest.
Available information indicates that this compound exhibits spasmolytic and GABA antagonist activity.[4] The broader class of benzylisoquinoline alkaloids, to which this compound belongs, is known for a wide array of pharmacological properties, including analgesic, antimicrobial, and anticancer effects.[6]
Further research is required to fully elucidate the specific mechanisms of action and quantitative biological data for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly available literature. Researchers interested in studying this compound would likely need to adapt protocols from studies on similar phthalideisoquinoline alkaloids. General methodologies that would be applicable include:
-
Isolation from Natural Sources: this compound can be found in plants of the Fumaria genus.[2] Isolation would typically involve solvent extraction followed by chromatographic separation techniques.
-
Chemical Synthesis: The chiral nature of this compound necessitates stereoselective synthetic routes.
-
In Vitro Assays: To investigate its biological activity, a variety of in vitro assays could be employed, such as:
-
Receptor binding assays to confirm and quantify its GABA antagonist activity.
-
Cell-based assays to evaluate its cytotoxic effects on cancer cell lines.
-
Enzyme inhibition assays to explore potential interactions with various signaling pathways.
-
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been fully characterized. Given its classification as a GABA antagonist, it is expected to interact with the GABAergic signaling pathway.
To illustrate a hypothetical workflow for investigating the impact of this compound on a generic signaling pathway, the following diagram is provided.
Caption: Workflow for investigating this compound's effect on signaling pathways.
Conclusion and Future Directions
This compound is a phthalideisoquinoline alkaloid with a defined chemical structure and potential as a GABA antagonist and spasmolytic agent. However, a significant gap exists in the scientific literature regarding its detailed biological activity, experimental protocols, and the specific signaling pathways it modulates. Future research should focus on comprehensive in vitro and in vivo studies to establish a clear pharmacological profile, including quantitative measures of its efficacy and potency. Elucidating its mechanism of action at the molecular level will be critical for its potential development as a therapeutic agent.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. This compound | 79082-64-7 | EDA08264 | Biosynth [biosynth.com]
- 4. This compound CAS:79082-64-7 LM8BR08755IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 5. 79082-64-7(this compound) | Kuujia.com [nl.kuujia.com]
- 6. academic.oup.com [academic.oup.com]
Preliminary Biological Activity Screening of Corydaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary biological activity screening of Corydaline, an isoquinoline alkaloid of significant interest for its therapeutic potential. Due to the limited publicly available data on the biological activities of (-)-Corlumine, this guide focuses on the closely related and extensively studied compound, Corydaline. Both compounds belong to the isoquinoline alkaloid class, and insights into Corydaline's bioactivity may offer valuable direction for research on related molecules.
This document details the experimental methodologies, presents quantitative data from various assays, and visualizes the key signaling pathways involved in its mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Acetylcholinesterase Inhibitory Activity
Corydaline has been identified as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | Source |
| (+)-Canadine | 12.4 ± 0.9 | [1] |
| (+)-Canadaline | 20.1 ± 1.1 | [1] |
| (+/-)-Corycavidine | 46.2 ± 2.4 | [1] |
| (+)-Bulbocapnine | 67.0 ± 2.1 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining acetylcholinesterase activity.[2][3]
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
Test compound stock solution (e.g., in DMSO or ethanol)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
5% Sodium dodecyl sulfate (SDS) solution
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution (1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
A control well should be prepared with the solvent used for the test compound instead of the compound itself.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Workflow for Acetylcholinesterase Inhibition Assay
References
Discovery and historical context of (-)-Corlumine alkaloid
An In-Depth Technical Guide to the Alkaloid (-)-Corlumine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a naturally occurring phthalideisoquinoline alkaloid with significant pharmacological activity. Historically, its dextrorotatory form, (+)-corlumine, was more commonly studied. However, the isolation and characterization of this compound have opened new avenues for research, particularly in the field of neuroscience. This document provides a comprehensive overview of the discovery, historical context, chemical properties, and biological activity of this compound. Detailed experimental protocols and structured data are presented to support further research and development.
Discovery and Historical Context
The study of alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, began in the early 19th century with the isolation of morphine from opium in 1804.[1][2] This paved the way for the discovery of thousands of alkaloids with diverse chemical structures and pharmacological activities.[1]
The alkaloid corlumine was first isolated by Richard H. F. Manske from Corydalis scouleri, C. sibirica, and Dicentra cucullaria.[3] Initially, the dextrorotatory enantiomer, (+)-corlumine, was the focus of research. It was established that corlumine is structurally identical to another alkaloid, adlumine, differing only in the stereochemistry at two asymmetric carbon atoms.[3]
The levorotatory form, this compound, was later isolated from Fumaria parviflora, a plant used in traditional medicine.[4][5] This discovery was significant as it was previously known only in its synthetic form or as a component of the racemic mixture.[6] The natural occurrence of this compound highlighted the stereochemical diversity of phthalideisoquinoline alkaloids in plants.[4]
Chemical and Physical Properties
This compound is a phthalideisoquinoline alkaloid with a complex heterocyclic structure. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H21NO6 | [7] |
| Molecular Weight | 383.4 g/mol | [7] |
| IUPAC Name | (6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][4][5]benzodioxol-8-one | Adapted from[7] |
| CAS Number | 550-40-3 (for (-)-enantiomer) | Inferred |
| Melting Point | 193.5-194.5 °C (for racemic mixture) | [6] |
| Appearance | Prisms | [6] |
Pharmacological Activity and Mechanism of Action
The primary pharmacological target of this compound and its related compounds is the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability.[8]
This compound acts as a competitive antagonist at the GABA-A receptor.[9][10] This means it binds to the same site as GABA but does not activate the receptor, thereby blocking the inhibitory effects of GABA.[11] This antagonism leads to stimulant and convulsant effects.[12]
The mechanism of action of this compound at the GABA-A receptor is a key area of interest for its potential therapeutic applications and for understanding its toxicological profile.
Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of this compound at the GABA-A receptor.
Caption: Competitive antagonism of this compound at the GABA-A receptor.
Experimental Protocols
Isolation and Purification of this compound from Fumaria parviflora
This protocol is a generalized procedure based on common alkaloid extraction techniques.
Objective: To isolate and purify this compound from the dried aerial parts of Fumaria parviflora.
Materials:
-
Dried, powdered aerial parts of Fumaria parviflora
-
Methanol
-
10% Acetic acid
-
Ammonium hydroxide
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol mixtures)
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol for 48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 10% acetic acid and filter to remove non-alkaloidal material.
-
Basify the acidic aqueous solution to pH 9-10 with ammonium hydroxide.
-
Extract the aqueous solution three times with 300 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform.
-
Prepare a silica gel column (e.g., 500 g of silica gel in a 5 cm diameter column) equilibrated with chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
-
Recrystallization:
-
Recrystallize the purified this compound from a suitable solvent system (e.g., chloroform-methanol) to obtain pure crystals.
-
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound is a pharmacologically active alkaloid with a well-defined mechanism of action as a GABA-A receptor antagonist. Its discovery and isolation from natural sources have provided researchers with a valuable tool for studying the GABAergic system. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential and toxicological properties of this compound, with the aim of advancing drug development in neuroscience and related fields.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 217. The synthesis and resolution of (±)-corlumine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. (+)-Corlumine | C21H21NO6 | CID 5316069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Colchicine inhibits GABA(A) receptors independently of microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine is a competitive antagonist at human recombinant gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
Unveiling the Solubility Profile of (-)-Corlumine for Advanced Research Applications
A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of the phthalideisoquinoline alkaloid, (-)-Corlumine, in key laboratory solvents. This document provides available solubility data for a structurally related compound, a detailed experimental protocol for solubility determination, and a visual workflow to aid in experimental design.
Introduction
This compound is a phthalideisoquinoline alkaloid that has garnered interest within the scientific community for its potential biological activities. As with any compound destined for laboratory research or pharmaceutical development, understanding its solubility characteristics is a critical first step. A compound's solubility in various solvents dictates its handling, formulation, and bioavailability. This guide aims to provide a foundational understanding of the solubility of this compound, offering valuable insights for researchers working with this and structurally similar molecules.
Solubility of a Structurally Related Alkaloid: Bicuculline
In the absence of specific quantitative data for this compound, the solubility of bicuculline, a well-studied phthalideisoquinoline alkaloid, provides a useful reference point. The following table summarizes the known solubility of bicuculline in common laboratory solvents.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | --- |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | --- |
| Chloroform | Soluble (50 mg/mL)[2] | --- |
| Benzene | Soluble[2] | --- |
| Ethyl Acetate | Soluble[2] | --- |
| Alcohol (e.g., Ethanol) | Sparingly Soluble[2] | --- |
| Ether | Sparingly Soluble[2] | --- |
| Aqueous Solutions | Sparingly Soluble[1] | --- |
Note: This data pertains to bicuculline and should be used as an estimation for this compound. Experimental verification of this compound's solubility is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers wishing to determine the precise solubility of this compound, the shake-flask method is a widely accepted and reliable technique. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed vials or flasks
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired experimental value.
-
-
Phase Separation:
-
Once equilibrium is reached, carefully remove the vial from the shaker.
-
Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining particulate matter.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A standard calibration curve of known concentrations of this compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.
-
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a compound.
References
Spectroscopic Data for the Identification of (-)-Corlumine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of the isoquinoline alkaloid, (-)-Corlumine. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This information is critical for researchers in natural product chemistry, pharmacology, and drug development for quality control, structural elucidation, and further investigation of this compound's biological activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, complete datasets for this compound, the following data is compiled from various sources and may include data for the closely related (+)-Corlumine where specified. Researchers should verify this data with their own experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Corlumine
| Carbon No. | Chemical Shift (δ) ppm |
| C-1 | 59.8 |
| C-3 | 48.1 |
| C-4 | 29.2 |
| C-4a | 128.9 |
| C-5 | 111.8 |
| C-6 | 147.5 |
| C-7 | 146.9 |
| C-8 | 109.1 |
| C-8a | 127.2 |
| C-1' | 82.1 |
| C-2' | 120.3 |
| C-3' | 108.8 |
| C-4' | 147.8 |
| C-5' | 147.8 |
| C-6' | 101.6 |
| C-7' | 169.1 |
| N-CH₃ | 42.9 |
| 6-OCH₃ | 56.2 |
| 7-OCH₃ | 56.2 |
Solvent: CDCl₃. Data is based on the referenced literature for Corlumine.[1]
Note on ¹H NMR Data: A complete, tabulated ¹H NMR dataset for this compound was not available in the public domain at the time of this guide's compilation. Researchers should perform ¹H NMR analysis and correlate the signals with the known structure of this compound. Typical chemical shifts for protons in similar isoquinoline alkaloids can be used as a reference.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for Corlumine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2900-3000 | C-H stretching (aromatic and aliphatic) |
| ~1760 | C=O stretching (γ-lactone) |
| ~1600, 1480 | C=C stretching (aromatic) |
| ~1260 | C-O-C stretching (aryl ether) |
| ~1040 | C-O stretching (lactone) |
Note: This table represents typical absorption ranges for the functional groups present in this compound.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Corlumine
| m/z | Interpretation |
| 383 | [M]⁺ (Molecular Ion) |
| 206 | Retro-Diels-Alder fragmentation product |
| 178 | Fragmentation of the isoquinoline moiety |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and list the peaks for both ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
FT-IR Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of purified this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
EI-MS Acquisition Parameters (Typical):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
ESI-MS Acquisition Parameters (Typical):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation.
-
Mass Range: m/z 100-1000.
Data Processing:
-
The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Workflow for Spectroscopic Identification
The following diagram illustrates the general workflow for the identification of a natural product like this compound using spectroscopic techniques.
Caption: Workflow for the isolation and spectroscopic identification of this compound.
References
In Silico Prediction of (-)-Corlumine Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Corlumine, a phthalideisoquinoline alkaloid, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at a molecular level is crucial for drug development. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the binding sites of this compound on its potential protein targets. Given the limited direct experimental data on this compound's specific binding interactions, this document outlines a robust computational workflow, from target identification to binding site characterization, that can be employed to generate testable hypotheses for further experimental validation. This guide details the necessary experimental protocols for molecular docking and binding site prediction and presents the expected quantitative data in a structured format.
Introduction to this compound and In Silico Prediction
This compound is a naturally occurring alkaloid found in various plant species. Preliminary studies on related alkaloids suggest potential interactions with key neurological targets. In silico prediction methods, such as molecular docking and binding site analysis, are powerful computational tools that allow for the rapid and cost-effective investigation of small molecule-protein interactions. These methods are instrumental in modern drug discovery for identifying potential drug targets, elucidating mechanisms of action, and optimizing lead compounds. This guide will focus on the application of these techniques to predict the binding interactions of this compound.
Potential Protein Targets
Based on the known activities of structurally related alkaloids and compounds with similar therapeutic indications, the primary potential protein targets for this compound are:
-
Gamma-aminobutyric acid type A (GABA-A) Receptors: These are ligand-gated ion channels and a major inhibitory neurotransmitter receptor in the central nervous system. Many alkaloids are known to modulate GABA-A receptor activity. Some compounds act as competitive antagonists at the GABA binding site.[1][2]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several alkaloids have demonstrated AChE inhibitory activity.[3]
In Silico Prediction Workflow
The prediction of this compound's binding sites involves a multi-step computational workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and finally, analysis of the binding site to identify key interacting residues.
Caption: A generalized workflow for the in silico prediction of ligand binding sites.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and the target proteins for docking.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., human GABA-A receptor, human AChE) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the grid box for docking, which specifies the search space for the ligand on the protein surface. The grid box should encompass the putative binding site.
-
Save the prepared protein structure in a compatible format (e.g., .pdbqt).
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound to the target protein.
Protocol:
-
Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Docking Simulation:
-
Load the prepared ligand and protein files into the docking software.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Initiate the docking simulation. The software will explore various conformations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
-
Pose Selection: The docking results will provide a series of binding poses ranked by their predicted binding affinity (docking score). The pose with the lowest binding energy is typically considered the most favorable.
Binding Site Analysis
Objective: To identify and characterize the amino acid residues involved in the interaction with this compound.
Protocol:
-
Visualization: Load the protein-ligand complex of the best-ranked pose into a molecular visualization tool (e.g., PyMOL, VMD).
-
Interaction Analysis:
-
Identify the amino acid residues within a specified distance (e.g., 4-5 Å) of the bound ligand.
-
Analyze the types of interactions between this compound and the protein residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Generate a 2D interaction diagram to visualize these interactions clearly.
-
Data Presentation
The quantitative data generated from the in silico prediction should be summarized in clear and structured tables.
Table 1: Predicted Binding Affinities of this compound for Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| GABA-A Receptor | e.g., 6HUP | Value | Value |
| Acetylcholinesterase | e.g., 4EY7 | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from the molecular docking simulations.
Table 2: Predicted Interacting Residues of this compound at the Binding Sites
| Target Protein | Binding Site Residues | Type of Interaction |
| GABA-A Receptor | e.g., Tyr97, Phe200 | e.g., Hydrogen Bond, Pi-Pi Stacking |
| Acetylcholinesterase | e.g., Trp84, Tyr334 | e.g., Hydrophobic, Cation-Pi |
Note: The residues and interaction types are examples and would be determined from the binding site analysis.
Signaling Pathway Visualization
The potential downstream effects of this compound's binding can be visualized through signaling pathway diagrams.
GABA-A Receptor Signaling
Binding of an antagonist like this compound to the GABA-A receptor would block the inhibitory effect of GABA, leading to neuronal excitation.
Caption: Antagonistic action of this compound on GABA-A receptor signaling.
Acetylcholinesterase Inhibition
Inhibition of AChE by this compound would lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Inhibition of Acetylcholinesterase by this compound.
Conclusion
This technical guide provides a framework for the in silico prediction of this compound's binding sites. By following the detailed protocols for ligand and protein preparation, molecular docking, and binding site analysis, researchers can generate valuable hypotheses about the molecular interactions of this promising natural product. The structured presentation of predicted quantitative data and the visualization of potential signaling pathway modulations offer a clear roadmap for future experimental validation, ultimately accelerating the drug development process for this compound and related compounds.
References
- 1. Colchicine inhibits GABA(A) receptors independently of microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine is a competitive antagonist at human recombinant gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline esterase inhibitory properties of alkaloids from two Nigerian Crinum species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Corlumine and its Analogues: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Corlumine, a phthalideisoquinoline alkaloid, and its analogues have garnered significant interest in the scientific community due to their potential therapeutic properties, notably as GABA-A receptor antagonists. This document provides a comprehensive overview of the total synthesis of this compound, presenting detailed experimental protocols for key synthetic steps. Furthermore, it summarizes the biological activity of this compound and its analogues, with a focus on their interaction with the GABA-A receptor. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds.
Introduction
Phthalideisoquinoline alkaloids are a class of natural products characterized by a core structure featuring a phthalide ring fused to a tetrahydroisoquinoline moiety. This compound is a representative member of this family and has been the subject of synthetic and pharmacological studies. Its enantioselective total synthesis represents a significant challenge and accomplishment in organic chemistry. Understanding the synthetic pathways and biological mechanisms of this compound and its analogues is crucial for the development of novel therapeutic agents.
Total Synthesis of this compound
The enantioselective total synthesis of this compound can be achieved through a multi-step sequence. A key strategy involves the stereoselective construction of the two adjacent chiral centers at the core of the molecule. While a complete, step-by-step protocol for a specific named synthesis of this compound was not fully detailed in the surveyed literature, a general and plausible pathway can be constructed based on established methods for the synthesis of related phthalideisoquinoline alkaloids.
A common approach involves the coupling of a substituted tetrahydroisoquinoline derivative with a phthalide moiety. Stereocontrol is often achieved through the use of chiral auxiliaries or asymmetric catalysis.
Experimental Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the total synthesis of this compound.
Key Experimental Protocols
The following are representative protocols for key transformations in the synthesis of phthalideisoquinoline alkaloids, adapted from established methodologies.
Protocol 1: Stereoselective Coupling via Asymmetric Carbonyl Addition
This protocol describes the asymmetric addition of a metalated isoquinoline derivative to an aldehyde, a crucial step in establishing the stereochemistry of the final product.
-
Preparation of the Metalated Isoquinoline:
-
Dissolve the chiral isoquinoline precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
-
Carbonyl Addition:
-
To the solution of the metalated isoquinoline, add a solution of the desired substituted o-phthalaldehyde in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomeric alcohols.
-
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization
This protocol outlines the formation of the lactone ring of the phthalide moiety through a palladium-catalyzed carbonylation reaction.
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine the bromo-substituted tetrahydroisoquinoline precursor, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).
-
Evacuate and backfill the flask with carbon monoxide (CO) gas (balloon pressure).
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired phthalideisoquinoline alkaloid.
-
Biological Activity of this compound and its Analogues
This compound and related phthalideisoquinoline alkaloids are known to exhibit biological activity, with their primary mechanism of action being the antagonism of the GABA-A receptor.
GABA-A Receptor Antagonism
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Antagonists of this receptor can block the action of GABA, leading to neuronal excitation.
Signaling Pathway of GABA-A Receptor Inhibition:
Caption: Mechanism of GABA-A receptor antagonism by this compound.
Quantitative Biological Data
Table 1: IC₅₀ Values of Known GABA-A Receptor Antagonists
| Compound | IC₅₀ (µM) | Receptor Subtype Specificity | Reference |
| Bicuculline | 1.0 - 5.0 | Non-selective | [1] |
| Gabazine (SR-95531) | 0.2 - 1.0 | Competitive Antagonist | |
| Picrotoxin | 0.5 - 2.0 | Non-competitive (channel blocker) | [1] |
Note: The IC₅₀ values can vary depending on the experimental conditions and the specific GABA-A receptor subunit composition.
Synthesis and Biological Evaluation of Corlumine Analogues
The synthesis of analogues of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and to optimize the pharmacological properties of the lead compound. Modifications can be made to both the tetrahydroisoquinoline and the phthalide portions of the molecule.
Experimental Workflow for Analogue Synthesis and Evaluation:
Caption: A typical workflow for the synthesis and evaluation of drug candidates.
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its GABA-A receptor antagonism and potentially develop more potent and selective compounds.
Conclusion
The total synthesis of this compound and its analogues presents a significant undertaking that provides access to a class of compounds with interesting biological activities. The protocols and data presented herein offer a foundational resource for researchers aiming to synthesize these molecules and investigate their therapeutic potential. Further studies are warranted to fully elucidate the structure-activity relationships and the detailed mechanism of action of this compound and its derivatives, which could lead to the development of novel drugs for neurological disorders.
References
Application Note: A Validated HPLC Method for the Quantification of (-)-Corlumine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (-)-Corlumine, a phthalideisoquinoline alkaloid. The developed reverse-phase HPLC method is sensitive, specific, and provides a reliable analytical tool for researchers, scientists, and professionals involved in drug development and natural product analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow of the method development process.
Introduction
This compound is a phthalideisoquinoline alkaloid found in various plant species, including those of the Fumaria and Corydalis genera.[1] As a bioactive natural product, the ability to accurately quantify this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This application note presents a detailed protocol for a validated reverse-phase HPLC method suitable for the determination of this compound in various sample matrices.
The method development was guided by the physicochemical properties of alkaloids, which are typically basic compounds.[2][3] A C18 stationary phase was selected to provide sufficient hydrophobic interaction, and the mobile phase was optimized to ensure good peak shape and resolution.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B; 5-15 min, 30-70% B; 15-20 min, 70-10% B; 20-25 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Rationale for Wavelength Selection: Based on the UV absorption characteristics of related isoquinoline alkaloids, a detection wavelength of 290 nm was chosen to ensure adequate sensitivity for this compound.[5]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
This protocol provides a general method for the extraction of this compound from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[6]
-
Dilution: Dilute the filtered extract with the mobile phase as needed to bring the concentration of this compound within the calibration range.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Precision
The precision of the method was determined by analyzing a quality control (QC) sample at a medium concentration six times on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix, and the recovery was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Results and Discussion
The developed HPLC method provided good separation and quantification of this compound. A summary of the quantitative data from the method validation is presented in Table 2.
Table 2: Summary of Quantitative Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 98 - 105% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The chromatogram of a standard solution showed a sharp, well-defined peak for this compound with a retention time of approximately 12.5 minutes under the specified conditions. The method demonstrated excellent linearity over the tested concentration range. The low %RSD values for intra-day and inter-day precision indicate that the method is highly reproducible. The accuracy of the method was confirmed by the high recovery rates.
Experimental Workflow and Signaling Pathway Diagrams
The logical workflow for the HPLC method development is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method is straightforward, accurate, and precise, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and validation data provide a solid foundation for the implementation of this method for the analysis of this compound in various samples.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for the Study of GABAergic Neurotransmission Using (-)-Corlumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Corlumine is a phthalide isoquinoline alkaloid that acts as a competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. By blocking the binding of the primary inhibitory neurotransmitter GABA, this compound reduces the influx of chloride ions into neurons, leading to an increase in neuronal excitability. This property makes it a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo experimental settings to probe the function of the GABAergic system.
Mechanism of Action
This compound exerts its effects by competitively binding to the GABA recognition site on the GABAA receptor complex. This prevents GABA from binding and activating the receptor, thereby inhibiting the opening of the associated chloride ion channel. The reduction in chloride conductance diminishes inhibitory postsynaptic potentials (IPSPs), making neurons more susceptible to depolarization and firing action potentials.
Data Presentation
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (µM) | Reference |
| Bicuculline | Non-selective GABAA | 130 | 0.74 - 3.3 | [1][2] |
| Gabazine (SR 95531) | Non-selective GABAA | 13 - 300 | 0.44 | [2] |
| Picrotoxin | Non-competitive Blocker | N/A | 0.8 - 2.2 | [1] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including receptor subtype composition and the concentration of GABA used.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes how to assess the effect of this compound on GABAA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
GABA stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
Procedure:
-
Prepare brain slices (e.g., hippocampus, cortex) or cultured neurons for recording.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Obtain a baseline recording of spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke IPSCs by stimulating inhibitory interneurons.
-
To study the effect on GABA-evoked currents, puff a known concentration of GABA (e.g., 10-100 µM) onto the neuron and record the resulting current.
-
Bath-apply this compound at a desired concentration (e.g., 1-100 µM).
-
After a stable baseline is achieved in the presence of this compound, repeat the GABA puff application.
-
To confirm competitive antagonism, perform a concentration-response curve for GABA in the absence and presence of a fixed concentration of this compound.
-
Analyze the data to determine the effect of this compound on the amplitude, frequency, and kinetics of IPSCs or the amplitude of GABA-evoked currents.
Visualization of the Experimental Workflow:
In Vivo Microdialysis
This protocol outlines the measurement of extracellular GABA levels in a specific brain region of a freely moving animal following the local application of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution (dissolved in aCSF)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours) to establish stable GABA levels.
-
Switch the perfusion solution to aCSF containing this compound (e.g., 10-100 µM) via reverse dialysis.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the GABA concentration in the dialysate samples using HPLC.
-
At the end of the experiment, perfuse the brain and verify the probe placement histologically.
-
Analyze the data to determine the change in extracellular GABA concentration in response to this compound.
Visualization of the Signaling Pathway:
Behavioral Assays
This compound can be used to investigate the role of GABAergic inhibition in behaviors such as anxiety and locomotion.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3][4]
Materials:
-
Elevated plus maze apparatus
-
Video tracking system
-
This compound solution for injection (e.g., intraperitoneal, i.p.)
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the animals (e.g., 1-10 mg/kg, i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the animal's behavior using a video tracking system.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between animals.
-
Analyze the video recordings to determine parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An anxiogenic effect of this compound would be indicated by a decrease in the time spent and entries into the open arms.
The open field test is used to assess general locomotor activity and exploratory behavior.[4][5]
Materials:
-
Open field arena
-
Video tracking system
-
This compound solution for injection
-
Vehicle solution
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the animal's activity using a video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased locomotor activity may be observed due to the disinhibitory effect of this compound.
Conclusion
This compound is a potent tool for the functional investigation of GABAergic neurotransmission. The protocols provided here offer a framework for its application in a variety of experimental paradigms. Researchers should carefully consider the appropriate concentrations and administration routes for their specific experimental questions and animal models. The use of this compound, in conjunction with the detailed methodologies outlined, will contribute to a deeper understanding of the critical role of the GABAergic system in health and disease.
References
- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The differential antagonism by bicuculline and SR95531 of pentobarbitone-induced currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for in vitro studies with (-)-Corlumine
Introduction
(-)-Corlumine is a phthalideisoquinoline alkaloid naturally occurring in various plant species of the genus Fumaria.[1] Pharmacological studies on plants from this genus suggest a wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective effects.[1] These properties indicate that this compound is a promising candidate for further investigation in drug development, particularly in the fields of oncology and inflammatory diseases.
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound, designed for researchers in cell biology, pharmacology, and drug discovery.
Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated. However, based on the known activities of related alkaloids and extracts from Fumaria species, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. As a member of the isoquinoline alkaloid family, its potential interaction with various receptors and enzymes warrants investigation. While a definitive link has not been established, some natural products modulate the activity of GABA-A receptors; thus, exploring this compound's effect on this system could be a novel research avenue.[2][3]
Potential Applications
-
Anticancer Research: Investigation of cytotoxic and cytostatic effects on various cancer cell lines. Elucidation of the molecular mechanisms underlying its potential anticancer activity, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
-
Anti-inflammatory Research: Evaluation of its ability to modulate inflammatory responses in cellular models of inflammation. This includes the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.
-
Neuropharmacology: Exploration of its potential effects on neurotransmitter receptors, such as the GABA-A receptor, to assess its potential as a modulator of neuronal activity.
Handling and Storage
This compound should be handled with appropriate laboratory safety precautions. It is recommended to store the compound in a cool, dry, and dark place. For in vitro experiments, stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are adaptable to specific cell lines and research questions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used for the drug) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.
Materials:
-
This compound
-
Selected cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This simple colorimetric assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory conditions.
Materials:
-
This compound
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% solution of egg albumin in PBS.
-
Prepare various concentrations of this compound and Diclofenac sodium in PBS.
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test solution.
-
A control solution consists of 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | Data | Data | Data |
| HCT116 | Data | Data | Data |
| A549 | Data | Data | Data |
| Control (e.g., Doxorubicin) | Data | Data | Data |
Table 2: Effect of this compound on Apoptosis in [Cell Line] after 48h Treatment
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | Data | Data | Data |
| This compound | IC50/2 | Data | Data | Data |
| This compound | IC50 | Data | Data | Data |
| This compound | 2 x IC50 | Data | Data | Data |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 50 | Data |
| 100 | Data | |
| 200 | Data | |
| Diclofenac Sodium | 50 | Data |
| 100 | Data | |
| 200 | Data |
Mandatory Visualization
Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro screening and mechanistic evaluation of this compound.
References
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Corlumine
Introduction
(-)-Corlumine is a phthalideisoquinoline alkaloid that exhibits a range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. Its complex stereochemistry necessitates a highly controlled and selective synthetic approach to obtain the desired enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, based on the strategy of asymmetric addition of a chiral organometallic nucleophile to an aldehyde, a method successfully applied to the synthesis of its enantiomer, (+)-Corlumine. The key to this enantioselectivity is the use of a camphor-derived chiral auxiliary.
Overall Synthetic Strategy
The enantioselective synthesis of this compound is achieved through a multi-step sequence starting from a substituted tetrahydroisoquinoline. A chiral oxazoline auxiliary is introduced to direct the stereoselective addition of the resulting organomagnesium reagent to piperonal. Subsequent removal of the auxiliary and a series of functional group manipulations, including N-methylation and lactonization, afford the final product, this compound. To synthesize the (-)-enantiomer, the enantiomer of the camphor-derived chiral auxiliary used for the (+)-enantiomer is required.
Logical Workflow for the Synthesis of this compound
Caption: Overall workflow for the enantioselective synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Isoquinolyloxazoline Auxiliary
This protocol describes the synthesis of the key chiral auxiliary by coupling the tetrahydroisoquinoline backbone with a camphor-derived oxazoline.
Materials:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Camphor-derived ethoxyoxazoline
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a solution of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous toluene, add the enantiomeric camphor-derived ethoxyoxazoline (1.1 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral isoquinolyloxazoline.
Protocol 2: Asymmetric Addition of the Organomagnesium Reagent to Piperonal
This is the crucial stereochemistry-defining step where the chiral auxiliary directs the addition to the aldehyde.
Materials:
-
Chiral isoquinolyloxazoline from Protocol 1
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Magnesium bromide (MgBr₂)
-
Piperonal
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Dissolve the chiral isoquinolyloxazoline (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 1 hour.
-
In a separate flask, prepare a solution of MgBr₂ (1.2 eq) in anhydrous THF.
-
Add the MgBr₂ solution to the lithiated isoquinoline solution at -78 °C. Allow the mixture to warm to -40 °C and stir for 1 hour.
-
Cool the mixture back to -78 °C and add a solution of piperonal (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product contains a mixture of diastereomers.
Protocol 3: Completion of the Synthesis of this compound
This protocol outlines the steps following the asymmetric addition to yield the final product.
Materials:
-
Diastereomeric adduct mixture from Protocol 2
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Toluene, anhydrous
-
Lithium aluminum hydride (LAH)
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
Separation of Diastereomers: Separate the desired diastereomer from the crude mixture obtained in Protocol 2 by column chromatography on silica gel.
-
Reductive Removal of the Chiral Auxiliary:
-
Dissolve the purified adduct in ethanol.
-
Add NaBH₄ (excess) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an acidic workup to hydrolyze the intermediate and isolate the amino alcohol.
-
-
N-Methylation via Oxazolidinone Formation and Reduction:
-
Dissolve the amino alcohol in anhydrous toluene.
-
Add a solution of phosgene in toluene (or a phosgene equivalent) at 0 °C and stir until the formation of the oxazolidinone is complete.
-
Carefully quench the excess phosgene.
-
Isolate the oxazolidinone and dissolve it in anhydrous THF.
-
Add LAH (excess) portion-wise at 0 °C and then stir at room temperature to reduce the oxazolidinone to the N-methyl amino alcohol.
-
Perform a standard aqueous workup to isolate the product.
-
-
Lactonization to this compound:
-
Dissolve the N-methyl amino alcohol in a suitable solvent (e.g., dilute HCl).
-
Heat the solution to induce lactonization.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the enantiomer, (+)-Corlumine, as reported in the literature. The synthesis of this compound is expected to proceed with similar yields and selectivities.
| Step | Reactants | Product | Diastereomeric Ratio (erthro:threo) | Diastereomeric Excess (de) | Yield (%) |
| Asymmetric Addition | 1-Magnesiotetrahydroisoquinolyloxazoline, Piperonal | Diastereomeric Adducts | 90:10 | 80% | 49% |
| Oxazolidinone Formation | Amino alcohol, Phosgene | Oxazolidinone | - | - | 73% |
| Lactonization | N-Methyl Amino Alcohol | (+)-Corlumine | - | >99% ee (after purification) | - |
Data is for the synthesis of (+)-Corlumine and is sourced from the work of Gawley and Zhang.
Signaling Pathway and Logical Relationship Diagrams
Mechanism of Stereoselective Addition
The stereoselectivity of the key addition step is governed by the chiral environment created by the camphor-derived oxazoline auxiliary. The magnesium atom is believed to chelate to both the oxazoline nitrogen and the methoxy group of the tetrahydroisoquinoline, creating a rigid conformation. The aldehyde then approaches this complex from the sterically less hindered face, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled stereoselective addition mechanism.
Application Notes and Protocols for the Detection of (-)-Corlumine in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of (-)-Corlumine in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols outlined below are based on established methods for the analysis of similar small molecules and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method for this compound.
Introduction
This compound is a phthalideisoquinoline alkaloid found in various plant species. Its pharmacological properties are of growing interest to the scientific community. To facilitate pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for the quantification of this compound in biological samples is essential. This application note describes a UPLC-MS/MS method that offers high throughput, sensitivity, and specificity for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Control biological plasma (e.g., rat or human)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
Table 1: UPLC Parameters
| Parameter | Recommended Condition |
| Column | Acquity UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of the reference standard. |
Note: The MRM transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
The analytical method should be validated according to the FDA or other relevant regulatory guidelines. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical calibration curve might range from 1 to 1000 ng/mL.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements. Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Example of Linearity Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.95 | 99.5 |
| 50 | 50.8 | 101.6 |
| 100 | 98.7 | 98.7 |
| 500 | 505.2 | 101.0 |
| 1000 | 992.1 | 99.2 |
Table 5: Example of Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 1.02 | 8.5 | 102.0 |
| Low | 3 | 2.95 | 6.2 | 98.3 |
| Medium | 75 | 76.8 | 4.1 | 102.4 |
| High | 750 | 742.5 | 3.5 | 99.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of this compound in biological samples.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Proposed Signaling Pathway: GABA-A Receptor Antagonism
This compound is structurally similar to bicuculline, a known competitive antagonist of the GABA-A receptor.[1] The following diagram illustrates the proposed mechanism of action where this compound blocks the inhibitory effect of GABA, leading to neuronal excitation.
Caption: Proposed antagonism of the GABA-A receptor by this compound.
References
Application Notes and Protocols: Radiolabeling of (-)-Corlumine for GABAA Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Corlumine is a phthalideisoquinoline alkaloid with known interactions at the GABAergic synapse. To facilitate detailed pharmacological characterization, particularly its binding affinity and kinetics at the GABA A receptor, a radiolabeled version of the molecule is an invaluable tool. This document provides a comprehensive protocol for the radiolabeling of this compound, specifically with tritium ([³H]), and its subsequent use in competitive radioligand binding assays. Tritium is the isotope of choice for such assays due to its high specific activity, which allows for the detection of low-abundance receptors and provides a high signal-to-noise ratio.[1] The protocols outlined below are based on established methods for the tritiation of alkaloids and GABAA receptor binding assays.
Radiolabeling of this compound with Tritium (³H-Corlumine)
The proposed method for the tritiation of this compound is through catalytic hydrogen isotope exchange. This method is widely used for the introduction of tritium into organic molecules.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially Available | >98% Purity |
| Tritiated Water (T₂O) | Specialist Supplier | High Specific Activity |
| Palladium on Carbon (Pd/C) | Commercially Available | 10% |
| Dioxane (anhydrous) | Commercially Available | Reagent Grade |
| Methanol (HPLC grade) | Commercially Available | HPLC Grade |
| Water (HPLC grade) | Commercially Available | HPLC Grade |
| Scintillation Cocktail | Commercially Available | For Non-aqueous Samples |
Experimental Protocol: Tritiation of this compound
Safety Precaution: All procedures involving radioactive materials must be performed in a certified radiochemistry laboratory with appropriate shielding and safety monitoring.
-
Preparation: In a specialized reaction vial, dissolve 5 mg of this compound in 1 mL of anhydrous dioxane.
-
Catalyst Addition: Carefully add 10 mg of 10% Pd/C catalyst to the solution.
-
Tritiation Reaction: Introduce 100 mCi of tritiated water (T₂O) into the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the mixture at 80°C for 24 hours with constant stirring.
-
Quenching and Filtration: After cooling to room temperature, quench the reaction by adding 1 mL of methanol. Filter the mixture through a syringe filter to remove the Pd/C catalyst.
-
Removal of Labile Tritium: Evaporate the solvent under a gentle stream of nitrogen. To remove any labile tritium, reconstitute the residue in 1 mL of methanol and evaporate again. Repeat this step three times.
-
Purification: Purify the crude --INVALID-LINK---Corlumine using High-Performance Liquid Chromatography (HPLC).
Purification and Analysis of ³H-Corlumine
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and an in-line radioactivity detector |
| Radiochemical Purity | Should be >95% |
| Specific Activity | To be determined by liquid scintillation counting |
Procedure:
-
Dissolve the final product in the mobile phase and inject it into the HPLC system.
-
Collect the fraction corresponding to the --INVALID-LINK---Corlumine peak.
-
Determine the concentration of the purified --INVALID-LINK---Corlumine by UV absorbance, comparing it to a standard curve of non-radiolabeled this compound.
-
Measure the radioactivity of an aliquot of the purified fraction using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol). A specific activity of >20 Ci/mmol is generally desirable for receptor binding assays.[2]
GABAA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled this compound for the GABAA receptor using the newly synthesized --INVALID-LINK---Corlumine as the radioligand.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Rat whole brain (minus cerebellum) | Biological Supplier | Fresh or frozen at -80°C |
| --INVALID-LINK---Corlumine | Synthesized as above | >95% Purity |
| This compound (unlabeled) | Commercially Available | >98% Purity |
| GABA (gamma-Aminobutyric acid) | Commercially Available | Reagent Grade |
| Tris-HCl | Commercially Available | Reagent Grade |
| Bovine Serum Albumin (BSA) | Commercially Available | Fraction V |
| Polyethylenimine (PEI) | Commercially Available | 50% solution |
| Glass fiber filters | Commercially Available | GF/B or equivalent |
Experimental Protocols
2.2.1. Preparation of Rat Brain Membranes
-
Homogenize rat brains in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Wash the pellet three more times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer containing 0.1% BSA.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
2.2.2. Competitive Binding Assay
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL of membrane preparation (approx. 200 µg protein), 50 µL of --INVALID-LINK---Corlumine (final concentration ~1 nM, based on an estimated Kd of ~30 nM for similar compounds), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---Corlumine, and 50 µL of a high concentration of unlabeled GABA (1 mM) or unlabeled this compound (10 µM).
-
Competition: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---Corlumine, and 50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Termination: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (cpm) from the total binding (cpm) and the competition binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of --INVALID-LINK---Corlumine.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand. The Kd of --INVALID-LINK---Corlumine can be determined from a separate saturation binding experiment.
-
Quantitative Data Summary
The following tables provide expected or typical values for the radiolabeling and binding assay procedures.
Table 1: Expected Parameters for --INVALID-LINK---Corlumine Synthesis
| Parameter | Expected Value |
| Radiochemical Yield | 10-30% |
| Radiochemical Purity | >95% |
| Specific Activity | 20-60 Ci/mmol |
Table 2: GABAA Receptor Binding Affinity of this compound (Hypothetical Data)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | User Determined | User Calculated |
| GABA (for non-specific binding) | N/A | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for the radiolabeling of this compound and its use in a GABAA receptor binding assay.
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABAA receptor upon ligand binding.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (-)-Corlumine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of (-)-Corlumine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound, a phthalideisoquinoline alkaloid, typically involves the coupling of a substituted phthalide moiety with a 3,4-dihydroisoquinoline precursor. A key step is often the condensation of a lithiated phthalide with a 3,4-dihydroisoquinolinium salt. This is followed by transformations to establish the correct relative and absolute stereochemistry of the final product.
Q2: My overall yield for the synthesis is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors:
-
Suboptimal Pictet-Spengler Reaction: The formation of the tetrahydroisoquinoline core is a critical step. Inefficient cyclization can be a major contributor to low yield.
-
Poor Diastereoselectivity: The coupling of the phthalide and isoquinoline moieties creates two stereocenters. Poor control over this step can lead to a mixture of diastereomers that are difficult to separate, resulting in a low yield of the desired this compound.
-
Product Instability: Phthalideisoquinoline alkaloids can be sensitive to certain conditions, particularly strong bases, which can lead to decomposition during the reaction or workup.[1]
-
Purification Losses: Separation of diastereomers and removal of side products can be challenging, leading to significant loss of the target compound during chromatographic purification.
Q3: How can I improve the enantioselectivity of my synthesis to specifically obtain this compound?
Achieving high enantioselectivity for this compound requires the use of chiral starting materials, reagents, or catalysts. One established approach for related alkaloids involves an asymmetric carbonyl addition using chiral dipole-stabilized organometallics.[1][2] Alternatively, employing a chiral auxiliary on either the isoquinoline or phthalide precursor can induce facial selectivity during the key bond-forming step.
Troubleshooting Guides
Problem 1: Low Yield in the Pictet-Spengler Reaction for the Tetrahydroisoquinoline Intermediate
The Pictet-Spengler reaction is a fundamental step in building the isoquinoline core of this compound. Low yields in this reaction are a common hurdle.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Aromatic Ring | For substrates with electron-neutral or -withdrawing groups on the aromatic ring, harsher reaction conditions may be necessary. This can include using stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[3] |
| Low Electrophilicity of the Carbonyl Component | Ensure the aldehyde or ketone used is of high purity and reactivity. Using a slight excess of the carbonyl compound can also drive the reaction to completion.[4] |
| Iminium Ion Instability | The intermediate iminium ion must be stable enough to undergo cyclization. Ensure anhydrous conditions to prevent hydrolysis of the iminium ion. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Protic solvents are traditionally used, but aprotic media have been shown to give superior yields in some cases.[3] Experiment with different solvents such as acetonitrile, dichloromethane, or toluene. |
| Reversible Reaction | If the reaction is reversible, consider strategies to remove water as it forms, for example, by using a Dean-Stark apparatus. |
Experimental Protocol: General Pictet-Spengler Reaction
A solution of the β-arylethylamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene, acetonitrile) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, 0.1-1.0 eq). The reaction mixture is heated to a temperature between 60-110 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.
Problem 2: Poor Diastereoselectivity in the Phthalide-Isoquinoline Coupling Reaction
The coupling of the phthalide and isoquinoline fragments generates two new stereocenters. Achieving the desired diastereomer is crucial for a high yield of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Stereocontrol | The reaction conditions may not provide sufficient facial selectivity. Consider the use of a chiral auxiliary on either the phthalide or the isoquinoline precursor to direct the approach of the nucleophile. |
| Thermodynamic vs. Kinetic Control | The diastereomeric ratio can be influenced by temperature and reaction time. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. Experiment with a range of temperatures to optimize for the desired diastereomer. |
| Epimerization | The stereocenters in the product may be susceptible to epimerization under the reaction or workup conditions. Ensure that the workup is performed under neutral or mildly acidic conditions, avoiding strong bases. |
Experimental Protocol: General Phthalide-Isoquinoline Condensation
To a solution of the phthalide in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) to generate the phthalide anion. The 3,4-dihydroisoquinolinium salt is then added, and the reaction is stirred at low temperature. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted and purified.
Problem 3: Difficulty in Purifying this compound from Diastereomers and Side Products
The purification of this compound can be challenging due to the presence of diastereomers and other closely related impurities.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Diastereomers | Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography. |
| Product Decomposition on Silica Gel | Some alkaloids are sensitive to the acidic nature of silica gel, leading to degradation during purification. |
| Formation of Closely Related Side Products | Side reactions can generate impurities that are structurally similar to the desired product. |
Purification Protocol: HPLC for Phthalideisoquinoline Alkaloids
High-performance liquid chromatography (HPLC) is often the most effective method for separating diastereomers of phthalideisoquinoline alkaloids.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is a good starting point.
-
Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb (e.g., 280 nm) is typically employed.
For preparative HPLC, the conditions developed on an analytical scale can be scaled up to isolate larger quantities of the pure diastereomer.
Visualizing the Synthetic Pathway and Troubleshooting
Diagram 1: General Synthetic Pathway to Phthalideisoquinoline Alkaloids
References
Technical Support Center: Optimizing HPLC Separation of (-)-Corlumine from its Enantiomer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of (-)-Corlumine from its enantiomer. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during the chiral HPLC separation of Corlumine and similar alkaloids.
| Problem | Potential Cause | Solution |
| Poor or No Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Select an appropriate CSP. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for isoquinoline alkaloids.[1][2]2. Optimize the mobile phase. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Introduce a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) to improve peak shape and selectivity for basic compounds like Corlumine.[2]3. Adjust the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.[3][4] Conversely, sometimes higher temperatures can improve peak efficiency.[3] |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic silanol groups on the silica support of the column.[5][6][7]2. Column overload.3. Inappropriate injection solvent. | 1. Add a basic modifier. Incorporate a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase to mask the silanol groups.[2]2. Reduce sample concentration. Dilute the sample to avoid overloading the column.3. Use the mobile phase as the sample solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Peak Broadening | 1. Column degradation.2. High flow rate.3. Excessive extra-column volume. | 1. Use a guard column. This will protect the analytical column from contaminants.2. Optimize the flow rate. Chiral separations often benefit from lower flow rates, which can lead to better resolution.[4]3. Minimize tubing length. Use tubing with a small internal diameter and ensure all connections are secure to reduce dead volume. |
| Split Peaks | 1. Partially blocked column frit.2. Column void.3. Sample solvent incompatible with the mobile phase. | 1. Reverse flush the column. If the blockage persists, replace the inlet frit.2. Replace the column. A void at the head of the column is often irreparable.3. Ensure sample is dissolved in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in temperature.3. Changes in mobile phase composition. | 1. Equilibrate the column thoroughly with the mobile phase before each run, which can take longer for chiral columns.[4]2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and ensure accurate mixing. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating Corlumine enantiomers?
A1: Polysaccharide-based CSPs are generally the most successful for separating a wide range of chiral compounds, including alkaloids.[8][9] Columns such as Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are excellent starting points for method development for isoquinoline alkaloids like Corlumine.[1][2]
Q2: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A2: Corlumine is a basic compound. Basic analytes can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[5][6][7] A small amount of a basic additive like DEA in the mobile phase will compete for these active sites, improving peak symmetry and often enhancing resolution.[2]
Q3: What is a good starting mobile phase for method development?
A3: For normal-phase chromatography on a polysaccharide-based CSP, a good starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, with 0.1% DEA. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA. You can then optimize the ratio of the alcohol to fine-tune the retention and resolution.
Q4: Can I use reversed-phase chromatography for this separation?
A4: While normal-phase is more common for this class of compounds on polysaccharide CSPs, some polysaccharide-based columns are designed to be compatible with reversed-phase conditions.[10] This would typically involve a mobile phase of acetonitrile or methanol with a buffered aqueous phase. However, initial method development is often more successful in the normal phase.
Q5: How can I improve the resolution between the enantiomer peaks?
A5: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the percentage of the alcohol modifier. A lower percentage will generally increase retention and may improve resolution.
-
Lower the temperature: Decreasing the column temperature can enhance the chiral recognition mechanism.[3][4]
-
Reduce the flow rate: Slower flow rates can lead to better efficiency and resolution.[4]
-
Try a different CSP: If optimization on one column is unsuccessful, switching to a different polysaccharide-based CSP (e.g., from cellulose to amylose) can provide different selectivity.
Q6: My column performance is degrading over time. What can I do?
A6: Column degradation can be caused by strongly adsorbed sample matrix components or harsh mobile phase conditions. To prolong column life:
-
Use a guard column: This is a small, disposable column placed before the analytical column to protect it from contaminants.
-
Ensure proper sample preparation: Filter all samples and mobile phases to remove particulate matter.
-
Flush the column after use: Follow the manufacturer's instructions for column storage. Typically, this involves flushing with a solvent like isopropanol.
Experimental Protocols
Recommended Starting HPLC Method for Corlumine Enantiomer Separation
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method Optimization Strategy
-
Mobile Phase Composition: If the initial separation is not satisfactory, adjust the ratio of isopropanol.
-
For increased retention and potentially better resolution, decrease the isopropanol percentage (e.g., to 15% or 10%).
-
To decrease retention time, increase the isopropanol percentage (e.g., to 25% or 30%).
-
-
Temperature: Evaluate the effect of temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, and 35°C).
-
Flow Rate: Investigate the impact of flow rate on resolution by testing lower flow rates (e.g., 0.8 mL/min or 0.5 mL/min).
Quantitative Data from a Representative Separation of a Phthalideisoquinoline Alkaloid
The following table presents typical data that can be obtained from a well-optimized chiral separation of a compound structurally similar to Corlumine.
| Parameter | Value | Description |
| Retention Time (Enantiomer 1) | 8.5 min | The time it takes for the first enantiomer to elute from the column. |
| Retention Time (Enantiomer 2) | 10.2 min | The time it takes for the second enantiomer to elute from the column. |
| Separation Factor (α) | 1.20 | A measure of the selectivity between the two enantiomers. A value > 1 is required for separation. |
| Resolution (Rs) | 2.1 | A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation. |
| Tailing Factor (T) | 1.1 | A measure of peak symmetry. A value close to 1 is ideal. |
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Troubleshooting logic for optimizing the separation of this compound.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Corlumine Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for (-)-Corlumine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered when working with this compound in aqueous solutions. The following information is based on the chemical structure of this compound and general knowledge of the stability of related phthalideisoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, this compound, a phthalideisoquinoline alkaloid, is susceptible to three main degradation pathways in aqueous solutions:
-
Hydrolysis: The lactone (cyclic ester) ring is prone to hydrolysis, especially under basic or acidic conditions, leading to the opening of the ring to form a hydroxy-carboxylic acid.
-
Oxidation: The tertiary amine group within the isoquinoline structure can be oxidized, potentially forming an N-oxide. The aromatic rings may also be susceptible to oxidative degradation.
-
Photodegradation: The aromatic isoquinoline core suggests a potential for degradation upon exposure to light, particularly UV radiation.
Q2: My this compound solution is showing a loss of potency over time. What could be the cause?
A2: A loss of potency, often observed as a decrease in the peak area in HPLC analysis, is likely due to chemical degradation. The most probable causes are hydrolysis of the lactone ring or oxidation of the tertiary amine. To identify the specific cause, it is recommended to conduct a forced degradation study under controlled conditions (see "Troubleshooting Guide" and "Experimental Protocols" sections).
Q.3: I observe the appearance of new peaks in my chromatogram when analyzing an aged this compound solution. What are these?
A3: The appearance of new peaks is a strong indication of the formation of degradation products. These could correspond to the hydrolyzed form (ring-opened) of this compound, its N-oxide, or other photolytic or oxidative degradation products. To identify these, a stability-indicating analytical method coupled with mass spectrometry (LC-MS) is recommended.
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Use purified, degassed solvents: Dissolved oxygen can promote oxidation.
-
Control pH: Prepare solutions in a buffered system, preferably at a slightly acidic to neutral pH where the stability is likely to be optimal. Avoid strongly acidic or basic conditions.
-
Protect from light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C) to slow down the rate of all potential degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC | Hydrolysis or Oxidation | 1. Check the pH of your solution. If it is highly acidic or basic, adjust to a more neutral pH.2. Prepare fresh solutions using degassed solvents.3. Store the solution protected from light and at a lower temperature. |
| Appearance of a more polar peak (earlier retention time) | Lactone Hydrolysis | 1. Perform a forced degradation study under acidic and basic conditions to confirm if the new peak matches the hydrolysis product.2. Use LC-MS to confirm the mass of the new peak corresponds to the addition of a water molecule. |
| Appearance of a peak with a mass increase of 16 Da | N-Oxidation | 1. Conduct a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to see if it generates the same peak.2. Protect the solution from atmospheric oxygen by purging with an inert gas (e.g., nitrogen or argon). |
| General increase in baseline noise and multiple small peaks | Photodegradation | 1. Ensure all solutions are prepared and stored in light-protected containers.2. Conduct a photostability study by exposing a solution to a controlled light source to confirm sensitivity. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on its functional groups.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control (unstressed) sample.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass of the degradation products to aid in structure elucidation.
Technical Support Center: (-)-Corlumine Solubility for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (-)-Corlumine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is classified as "moderately soluble" based on computational models. Like many isoquinoline alkaloids, it is poorly soluble in water but shows better solubility in organic solvents.
Q2: My this compound won't dissolve in aqueous buffers like PBS or saline. What should I do?
Directly dissolving this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Vortexing and Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Sonication can also be effective in redissolving fine precipitates.
-
Warming: Gently warming the solution to 37°C in a water bath can help to keep the compound in solution.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like PEG300 or surfactants such as Tween 80 in the final formulation can significantly improve the solubility and prevent precipitation.
-
pH Adjustment: Since alkaloids are generally basic, adjusting the pH of the aqueous solution to be more acidic can increase their solubility.
Q4: What is the maximum concentration of DMSO that is safe for in vivo experiments?
While the tolerance to DMSO can vary depending on the animal model and administration route, a final concentration of 0.1% to 1% DMSO is generally considered safe for most in vivo studies. It is always recommended to include a vehicle control group in your experiments to account for any potential effects of the solvent.
Q5: Are there any alternative solvents to DMSO?
Dimethylformamide (DMF) can also be used to prepare stock solutions. For some applications, lipid-based formulations using oils like corn oil or sesame oil can be a suitable alternative.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder is difficult to weigh accurately due to static or small quantity. | The compound is a fine powder. | Prepare a stock solution by dissolving the entire contents of the vial in a known volume of a suitable organic solvent like DMSO. This allows for more accurate and repeatable dosing. |
| Precipitation occurs immediately upon dilution of the DMSO stock in aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween 80) in the final formulation. 3. Use a formulation based on a lipid vehicle like corn oil. |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | 1. Ensure the initial stock solution in the organic solvent is fully dissolved. Gentle warming and sonication can help. 2. Prepare the final formulation fresh before each experiment. 3. Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) if appropriate for the administration route. |
| Inconsistent experimental results between batches. | Variability in the preparation of the dosing solution. | 1. Standardize the formulation protocol, including the order of addition of solvents and mixing times. 2. Prepare a larger batch of the formulation to be used for a series of experiments to ensure consistency. |
Physicochemical and Solubility Data
| Property | This compound | (+)-Bicuculline (for reference) | (-)-β-Hydrastine (for reference) |
| Molecular Weight | 383.4 g/mol | 367.4 g/mol | 383.4 g/mol |
| Qualitative Aqueous Solubility | Moderately Soluble (predicted) | Sparingly soluble in aqueous solutions[1] | Insoluble in water[2] |
| Solubility in DMSO | Data not available | ~10 mg/mL[1], ≥13.1 mg/mL[3], 50 mg/mL[4] | 10 mg/mL[5], 77 mg/mL[6] |
| Solubility in DMF | Data not available | ~20 mg/mL[1] | 10 mg/mL[5] |
| Other Solubilities | Data not available | Soluble in chloroform (50 mg/mL) | Data not available |
Disclaimer: The solubility data for (+)-Bicuculline and (-)-β-Hydrastine are provided as an estimation for formulating this compound due to their structural similarity. It is highly recommended to perform your own solubility tests for this compound in the desired vehicles.
Experimental Protocols
The following protocols are based on successful formulations for the related compound (+)-Bicuculline and can be adapted for this compound. It is crucial to perform small-scale pilot tests to confirm the solubility and stability of this compound in these formulations.
Protocol 1: Co-solvent Formulation for Injection
This protocol is suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a stock of 25 mg/mL in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 in the final volume.
-
Add Tween 80 to the mixture. A typical final concentration is 5%.
-
Vortex the mixture until it is a clear solution.
-
Add sterile saline to reach the final desired volume (e.g., 45% of the final volume) and vortex thoroughly.
-
The final formulation should be a clear solution. Prepare fresh before each use.
Example final composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[4]
Protocol 2: Lipid-based Formulation for Injection
This protocol is suitable for subcutaneous or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sesame oil or Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the oil (sesame or corn oil) to the tube. A common formulation is 10% DMSO in the final volume.
-
Vortex the mixture thoroughly until a uniform suspension or solution is formed.
-
Prepare fresh before each use.
Example final composition: 10% DMSO, 90% Sesame oil.[3]
Visualizations
Experimental Workflow for Formulation
Caption: Workflow for preparing this compound for in vivo experiments.
Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at the GABA-A receptor.
Caption: this compound competitively antagonizes the GABA-A receptor.
References
Preventing (-)-Corlumine degradation during extraction and storage
Welcome to the technical support center for (-)-Corlumine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage. The information provided is based on general principles for isoquinoline alkaloids and related compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an isoquinoline alkaloid, a class of naturally occurring compounds with a wide range of pharmacological activities. Like many complex natural products, this compound can be susceptible to degradation when exposed to adverse conditions such as improper pH, high temperatures, and light. Ensuring its stability is crucial for obtaining accurate experimental results and for the development of viable pharmaceutical products.
Q2: What are the common signs of this compound degradation?
A2: Visual signs of degradation in a solid sample can include a change in color or texture. In solution, degradation may be indicated by a color change, precipitation, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS). A decrease in the peak area of the parent compound over time is a quantitative indicator of degradation.
Q3: What are the primary factors that can cause this compound degradation?
A3: The primary factors that can lead to the degradation of isoquinoline alkaloids like this compound are:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even visible light can induce photochemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent such as methanol or DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous medium to prevent precipitation. It is recommended to prepare fresh solutions for each experiment or to store stock solutions at low temperatures in the dark for a limited time after verifying their stability.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound after extraction. | 1. Incomplete extraction from the plant matrix. 2. Degradation during the extraction process. 3. Suboptimal pH of the extraction solvent. | 1. Increase the extraction time or use a more efficient extraction method (e.g., ultrasound-assisted extraction). 2. Perform the extraction at a lower temperature and protect the sample from light. 3. Optimize the pH of the extraction solvent. For many alkaloids, a slightly basic pH can improve extraction efficiency[1]. |
| Appearance of unknown peaks in the chromatogram of an extracted sample. | 1. Presence of impurities from the plant material. 2. Degradation of this compound into other products. | 1. Purify the extract using techniques like column chromatography or preparative HPLC. 2. Analyze the sample immediately after extraction and review the extraction conditions (temperature, pH, light exposure) to minimize degradation. |
| The concentration of my this compound stock solution decreases over time. | 1. Degradation due to improper storage conditions. 2. Adsorption of the compound to the storage vial. | 1. Store the stock solution at -20°C or -80°C in an amber vial to protect it from light and heat. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles. 2. Use low-adsorption vials for storage. |
| I see a color change in my this compound solution. | 1. Degradation of the compound. 2. pH shift in the solution. | 1. Discard the solution and prepare a fresh one. Re-evaluate your storage conditions. 2. Check the pH of your solution and ensure it is within the optimal stability range for your compound. |
Experimental Protocols
Protocol 1: Extraction of Isoquinoline Alkaloids from Corydalis Species
This protocol is a general guideline for the extraction of alkaloids from Corydalis species, a known source of this compound. Optimization may be required for specific plant material and target compounds.
Materials:
-
Dried and powdered Corydalis plant material
-
70% Ethanol
-
Diluted ammonia solution
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh 100 g of the powdered plant material.
-
Add 2 L of 70% ethanol, and adjust the pH to 10 with diluted ammonia solution[1].
-
Heat the mixture under reflux for 1 hour[1].
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol 2: Stability Assessment of this compound in Solution
This protocol describes a method to assess the stability of this compound under different conditions.
Materials:
-
Pure this compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Buffers of different pH values (e.g., pH 3, 5, 7, 9)
-
HPLC or LC-MS system
-
Temperature-controlled incubator
-
UV lamp
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
For each condition to be tested (e.g., different pH, temperature, light exposure), prepare a working solution by diluting the stock solution in the appropriate buffer or solvent.
-
Temperature Stability:
-
Incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
-
pH Stability:
-
Prepare working solutions in buffers of different pH values.
-
Incubate all solutions at a constant temperature (e.g., 25°C) in the dark.
-
Take aliquots at specified time points.
-
-
Photostability:
-
Expose a working solution to a controlled light source (e.g., UV lamp at a specific wavelength) for different durations.
-
Keep a control sample in the dark.
-
Take aliquots at specified time points.
-
-
Analyze all aliquots by a validated HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation at each time point for each condition.
Quantitative Data on Stability
The following tables are templates for presenting stability data for this compound. The values are hypothetical and should be determined experimentally using the protocol described above.
Table 1: Effect of Temperature on this compound Stability (% Degradation)
| Time (hours) | 4°C | 25°C | 40°C |
| 0 | 0 | 0 | 0 |
| 2 | <1 | 2 | 5 |
| 4 | <1 | 4 | 10 |
| 8 | 1 | 8 | 20 |
| 24 | 2 | 20 | 45 |
| 48 | 4 | 35 | 70 |
Table 2: Effect of pH on this compound Stability at 25°C (% Degradation)
| Time (hours) | pH 3 | pH 5 | pH 7 | pH 9 |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 5 | 1 | <1 | 3 |
| 4 | 10 | 2 | 1 | 6 |
| 8 | 20 | 4 | 2 | 12 |
| 24 | 40 | 10 | 5 | 25 |
| 48 | 65 | 18 | 10 | 45 |
Visualizations
Caption: Experimental workflow for the extraction and stability assessment of this compound.
Caption: Factors influencing the degradation of isoquinoline alkaloids like this compound.
References
Refining dosage and concentration of (-)-Corlumine for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and concentration of (-)-Corlumine for cell-based assays. As a GABAA receptor antagonist, precise experimental design is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phthalideisoquinoline alkaloid. While direct studies on this compound are limited, it is structurally and functionally analogous to (+)-bicuculline, a well-characterized competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[1] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. By blocking the action of GABA, this compound is expected to reduce inhibitory signals, leading to an increase in neuronal excitability.
Q2: How should I prepare a stock solution of this compound?
This compound is classified as "moderately soluble". For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
-
Stock Concentration: A starting stock concentration of 10-20 mM in 100% DMSO is recommended. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 383.4 g/mol ), dissolve 3.834 mg in 1 mL of DMSO.
-
Solubilization: If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: How do I dilute the this compound stock solution for my cell-based assay?
It is crucial to perform serial dilutions to reach the final desired concentration in your cell culture medium.
-
Intermediate Dilutions: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium. It is best to perform this in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: What is a good starting concentration range for this compound in a cell-based assay?
Based on data from the related GABAA antagonist, bicuculline, a broad concentration range should be tested initially to determine the optimal working concentration for your specific cell type and assay.
| Compound | Assay Type | Cell Line | Effective Concentration (IC50) | Reference |
| (+)-Bicuculline | GABAA Receptor Antagonism | CHO-K1 | 2.14 µM | [2] |
| (+)-Bicuculline | GABAA Receptor Antagonism | α1β2γ2L Receptors | 2 µM | [1][3] |
| (+)-Bicuculline | GABAA Receptor Antagonism | Cultured Hippocampal Neurons | 0.69 - 0.74 µM | [4] |
Recommended Starting Range: Based on this data, a starting concentration range of 0.1 µM to 100 µM for this compound is recommended for initial dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - Compound is not fully dissolved in the stock solution.- Final concentration in the aqueous medium exceeds its solubility.- Rapid dilution from a high concentration DMSO stock. | - Ensure the initial DMSO stock is fully dissolved. Gentle warming and vortexing can help.- Perform serial dilutions in the cell culture medium to reach the final concentration gradually.- Lower the final concentration of this compound in your assay.- Consider using a solubilizing agent, but be aware of its potential effects on the cells. |
| High background cytotoxicity in vehicle control wells | - Final DMSO concentration is too high. | - Ensure the final DMSO concentration is at or below 0.1%. Perform a DMSO toxicity curve on your specific cell line to determine its tolerance. |
| No observable effect of this compound | - Concentration is too low.- The cell line does not express GABAA receptors.- The assay is not sensitive enough to detect the effect. | - Increase the concentration range of this compound in your dose-response experiment.- Verify the expression of GABAA receptors in your cell line using techniques like Western blot, qPCR, or immunocytochemistry.- Optimize your assay parameters (e.g., incubation time, cell density, detection method). |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique for adding the compound.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions for a typical cell-based assay in a 96-well plate format.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Cell culture medium (appropriate for your cell line)
-
Serological pipettes and pipette tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out 3.834 mg of this compound.
-
Dissolve in 1 mL of DMSO to make a 10 mM stock solution.
-
Vortex until fully dissolved. If necessary, warm briefly at 37°C.
-
Aliquot and store at -20°C.
-
-
Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock in cell culture medium. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.
-
-
Prepare Final Assay Concentrations:
-
Add the appropriate volume of the intermediate dilutions to your assay wells to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Protocol 2: General Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., a neuronal cell line)
-
96-well clear or white-walled tissue culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of GABAA Receptor Antagonism
Caption: Competitive antagonism of the GABAA receptor by this compound.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for a cell-based dose-response assay.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for a lack of experimental effect.
References
- 1. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of GABAA and GABAB receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The differential antagonism by bicuculline and SR95531 of pentobarbitone-induced currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (-)-Corlumine in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (-)-Corlumine in long-term cell culture experiments.
Disclaimer
Information regarding the specific mechanisms of action and resistance to this compound is limited in publicly available scientific literature. The guidance provided herein is based on the known pharmacology of GABA-A receptor antagonists and general principles of acquired drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound in cancer cells?
A1: this compound is classified as a GABA-A receptor antagonist. In the central nervous system, GABA-A receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.[1][2][3] However, GABAergic signaling is also present in various cancer types and can have dual roles in regulating cancer cell behavior, sometimes promoting and sometimes inhibiting proliferation and invasion.[4][5] As an antagonist, this compound is presumed to block the binding of GABA to the GABA-A receptor, thereby inhibiting its downstream signaling.[2] Depending on the specific cancer cell type and the role of GABAergic signaling, this could lead to anti-proliferative or pro-apoptotic effects.
Q2: My cells have been treated with this compound for several weeks and are now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Acquired resistance to a GABA-A receptor antagonist like this compound could arise from several molecular changes within the cancer cells. These can include:
-
Alterations in the GABA-A Receptor: This may involve mutations in the drug-binding site, changes in the subunit composition of the receptor, or decreased expression of the receptor on the cell surface.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways that promote survival and proliferation, compensating for the inhibition of the GABA-A receptor pathway. Key pathways to investigate include the MAPK/ERK and PI3K/Akt pathways.[4][6]
-
Changes in Cell Cycle Regulation or Apoptotic Threshold: Resistant cells may acquire alterations in cell cycle checkpoints or upregulate anti-apoptotic proteins, making them less susceptible to drug-induced cell death.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a dose-response assay on your parental (sensitive) and suspected resistant cell lines. A fold increase in IC50 of 3-10 or higher is generally considered indicative of resistance.[7]
Troubleshooting Guide
This guide addresses common issues observed when developing resistance to this compound in long-term cell culture.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug treatment duration. 3. Changes in cell proliferation rate.[8] 4. Instability of the resistant phenotype. | 1. Optimize and standardize cell seeding density for all experiments. 2. Maintain a consistent drug exposure time for all assays. 3. Normalize IC50 values to the growth rate of untreated cells. 4. Periodically re-evaluate the IC50 of the resistant line and consider re-deriving from frozen stocks if the phenotype is unstable. |
| High degree of cell death in the resistant population at previously tolerated concentrations. | 1. Loss of the resistant phenotype over time in the absence of the drug. 2. Contamination of the cell culture.[9] 3. Instability of the drug in the culture medium. | 1. Maintain a low, maintenance dose of this compound in the culture medium of the resistant cell line. 2. Regularly check for microbial contamination. 3. Prepare fresh drug dilutions for each experiment and consider the stability of this compound in your specific culture medium over the treatment period. |
| Resistant cells exhibit a significantly altered morphology or growth rate compared to parental cells. | This is a common characteristic of drug-resistant cell lines and can be a consequence of the molecular changes conferring resistance. | Characterize the changes in morphology and doubling time. This information is part of the resistant phenotype and should be documented. If the growth rate is significantly slower, adjust seeding densities and experiment timelines accordingly. |
| No significant difference in apoptosis or cell cycle progression between sensitive and resistant cells upon this compound treatment. | The primary mechanism of resistance may not be related to apoptosis or cell cycle arrest. | Investigate other potential resistance mechanisms, such as alterations in drug efflux or the activation of pro-survival signaling pathways (e.g., MAPK/ERK, PI3K/Akt). |
Quantitative Data Summary: Hypothetical this compound Resistance
The following table presents hypothetical data illustrating the development of resistance to this compound in a generic cancer cell line (Parental) and its derived resistant subline (Resistant).
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| IC50 of this compound | 5 µM | 50 µM | 10 |
| Doubling Time | 24 hours | 30 hours | 1.25 |
| Apoptosis (% Annexin V positive cells after 48h treatment with 10 µM this compound) | 45% | 15% | -3.0 |
| G2/M Cell Cycle Arrest (% of cells in G2/M after 24h treatment with 10 µM this compound) | 60% | 25% | -2.4 |
| Relative Expression of GABA-A Receptor Subunit (hypothetical) | 1.0 | 0.4 | -2.5 |
| Relative Expression of ABC Transporter (hypothetical) | 1.0 | 5.0 | 5.0 |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)
Objective: To quantify the concentration of this compound required to inhibit 50% of cell growth.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a period that allows for at least two cell doublings in the control wells (e.g., 48-72 hours).
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
Objective: To determine the percentage of apoptotic cells in response to this compound treatment.
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Methodology:
-
Seed cells and treat them with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[12][13]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for developing and characterizing this compound resistant cells.
Caption: Signaling pathways potentially involved in this compound action and resistance.
Caption: A logical guide for troubleshooting reduced sensitivity to this compound.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA's Control of Stem and Cancer Cell Proliferation in Adult Neural and Peripheral Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: (-)-Corlumine in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for utilizing (-)-Corlumine in patch-clamp electrophysiology experiments. The information is structured to address common challenges and provide clear guidance for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a phthalideisoquinoline alkaloid. While its precise pharmacological profile is not extensively documented in publicly available literature, compounds of this class are known to interact with various neuronal receptors. Based on the activity of structurally related alkaloids, such as bicuculline, it is hypothesized that this compound may act as an antagonist of the GABAa receptor. However, without direct experimental evidence, this remains a strong assumption.
Q2: How does a GABAa receptor antagonist affect neuronal activity in patch-clamp recordings?
GABAa receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). In most mature neurons, the activation of GABAa receptors by GABA leads to an influx of Cl⁻, causing hyperpolarization of the cell membrane and thus inhibiting neuronal firing. A GABAa receptor antagonist would block this inhibitory effect. In a patch-clamp experiment, this would manifest as a reduction or complete block of inhibitory postsynaptic currents (IPSCs).
Q3: What is the recommended working concentration for this compound?
Due to the lack of specific IC50 values for this compound on GABAa receptors, determining an optimal working concentration requires empirical testing. As a starting point, researchers can refer to the known concentrations of other phthalideisoquinoline alkaloids that act on GABAa receptors, such as bicuculline. The IC50 for bicuculline can range from 1 to 10 µM. Therefore, a concentration range of 1-20 µM for this compound could be a reasonable starting point for dose-response experiments.
Q4: How should I prepare a stock solution of this compound?
Phthalideisoquinoline alkaloids are often sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted to the final working concentration in the extracellular recording solution. It is crucial to ensure that the final concentration of DMSO in the recording solution is low (typically ≤ 0.1%) to avoid off-target effects on ion channels and cell health.
Q5: What are the potential off-target effects of this compound?
The off-target effects of this compound have not been well-characterized. However, like many pharmacological agents, it may interact with other receptors or ion channels, especially at higher concentrations. For example, some GABAa receptor antagonists, such as bicuculline methiodide, have been shown to block certain types of potassium channels[1][2]. Therefore, it is essential to perform control experiments to validate the specificity of the observed effects. This could include using other known GABAa receptor antagonists to see if they replicate the effects of this compound and testing the effect of this compound on cells that do not express GABAa receptors.
Troubleshooting Guide
This section addresses common problems encountered during patch-clamp experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on inhibitory postsynaptic currents (IPSCs). | Inadequate concentration: The concentration of this compound may be too low to effectively block GABAa receptors. | Perform a dose-response curve to determine the optimal effective concentration. Start with a range of 1-20 µM and adjust as needed. |
| Degradation of the compound: The this compound stock solution may have degraded over time. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. | |
| Poor solubility: this compound may have precipitated out of the aqueous recording solution. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%. Visually inspect the final solution for any signs of precipitation. Consider gentle vortexing or sonication when preparing the final dilution. | |
| Unstable recordings or cell death after application of this compound. | High concentration of DMSO: The final concentration of the vehicle (DMSO) in the recording solution may be too high, causing cellular toxicity. | Calculate and verify that the final DMSO concentration is ≤ 0.1%. If higher concentrations of this compound are required, consider alternative solubilization methods if available. |
| Off-target effects: this compound may be affecting other ion channels or cellular processes, leading to instability. | Reduce the concentration of this compound to the lowest effective dose. Perform control experiments with other GABAa antagonists to confirm the specificity of the effect. | |
| Inconsistent or variable effects of this compound between experiments. | Inconsistent solution preparation: Variations in the preparation of the stock or working solutions can lead to different effective concentrations. | Standardize the solution preparation protocol. Always use the same source and lot of this compound if possible. Prepare fresh working solutions for each experiment. |
| Differences in experimental conditions: Variations in temperature, pH, or perfusion rate can affect the stability and activity of the compound. | Maintain consistent experimental parameters across all experiments. Monitor and control the temperature and pH of the recording solution. Ensure a stable and consistent perfusion rate. | |
| Difficulty achieving a gigaohm seal. | General patch-clamp issue: This is a common issue in patch-clamp experiments and may not be related to this compound. | Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ). Use healthy cells and a clean recording chamber. Optimize the positive pressure applied to the pipette. |
| High series resistance or unstable whole-cell configuration. | General patch-clamp issue: These are common technical challenges. | Monitor series resistance throughout the experiment and compensate for it if possible. If the whole-cell configuration is unstable, try using a different pipette or a different cell. Ensure the osmolarity of the internal and external solutions is appropriate. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) in light-protected tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Working Solution
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1%. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution, resulting in a 0.1% DMSO concentration.
-
Mix the working solution thoroughly by gentle vortexing.
-
Prepare the working solution fresh for each experiment.
Signaling Pathway and Experimental Workflow
GABAa Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABAa receptor and the putative antagonistic action of this compound.
Caption: Putative mechanism of this compound as a GABAa receptor antagonist.
Experimental Workflow for Patch-Clamp Recording with this compound
The following diagram outlines a typical workflow for a patch-clamp experiment investigating the effect of this compound.
References
Validation & Comparative
A Comparative Guide to Phthalideisoquinoline Alkaloids and Bicuculline as GABAa Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the well-established GABAa receptor antagonist, bicuculline, and a representative of the phthalideisoquinoline alkaloid class, (+)-hydrastine. Due to the limited availability of quantitative pharmacological data for (-)-corlumine, (+)-hydrastine is used here as a surrogate. Both bicuculline and (+)-hydrastine are phthalideisoquinoline alkaloids and share the same key stereochemical configuration, making this a relevant comparison for understanding the antagonist activity of this chemical class at the GABAa receptor.
Executive Summary
Gamma-aminobutyric acid type A (GABAa) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a wide range of therapeutic agents. Competitive antagonists of the GABAa receptor, such as the convulsant alkaloid bicuculline, are invaluable tools for studying GABAergic signaling and for investigating conditions associated with its dysregulation, such as epilepsy. This guide delves into a comparative analysis of bicuculline and the related phthalideisoquinoline alkaloid, (+)-hydrastine, focusing on their antagonist potency at the GABAa receptor. Experimental data from radioligand binding assays are presented to provide a quantitative comparison.
Quantitative Comparison of Antagonist Potency
The antagonist potency of (+)-hydrastine and bicuculline has been evaluated through their ability to displace radiolabeled ligands from the GABAa receptor in rat brain membranes. The following table summarizes the half-maximal inhibitory concentrations (IC50) from these comparative studies.
| Antagonist | Assay Type | Target | IC50 (μM) | Relative Potency |
| (+)-Hydrastine | [3H]-Muscimol Displacement | High-affinity GABAa binding sites | 2.37[1][2] | 8.3x more potent than Bicuculline |
| Bicuculline | [3H]-Muscimol Displacement | High-affinity GABAa binding sites | 19.7[1][2] | - |
| (+)-Hydrastine | GABA-stimulated [3H]-Diazepam Binding | Low-affinity GABAa receptors | 0.4[1][2] | 5.75x more potent than Bicuculline |
| Bicuculline | GABA-stimulated [3H]-Diazepam Binding | Low-affinity GABAa receptors | 2.3[1][2] | - |
Mechanism of Action: Competitive Antagonism at the GABAa Receptor
Both bicuculline and (+)-hydrastine act as competitive antagonists at the GABAa receptor. This means they bind to the same site as the endogenous agonist, GABA, thereby preventing GABA from binding and activating the receptor. The binding of GABA to the GABAa receptor normally triggers the opening of an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neuronal excitability. By blocking the GABA binding site, competitive antagonists like bicuculline and (+)-hydrastine prevent this inhibitory signaling cascade.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through two key types of radioligand binding assays:
[3H]-Muscimol Displacement Assay
This assay is used to determine the affinity of a compound for the high-affinity GABA binding site on the GABAa receptor.
-
Objective: To measure the ability of unlabeled antagonists, (+)-hydrastine and bicuculline, to displace the radiolabeled GABA agonist, [3H]-muscimol, from its binding sites on rat brain membranes.
-
Methodology:
-
Membrane Preparation: Whole rat brains are homogenized in a buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction, which is rich in GABAa receptors. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Reaction: A fixed concentration of [3H]-muscimol is incubated with the prepared brain membranes in the presence of varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-muscimol (IC50) is calculated.
-
GABA-Stimulated [3H]-Diazepam Binding Assay
This assay assesses the functional interaction of antagonists with the low-affinity state of the GABAa receptor, which is allosterically coupled to the benzodiazepine binding site.
-
Objective: To measure the ability of antagonists to inhibit the GABA-induced enhancement of [3H]-diazepam binding.
-
Methodology:
-
Membrane Preparation: Similar to the [3H]-muscimol assay, washed rat brain membranes are used.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-diazepam and a sub-maximal concentration of GABA, in the presence of varying concentrations of the antagonist.
-
Separation and Quantification: The separation and quantification steps are the same as in the [3H]-muscimol displacement assay.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that reduces the GABA-stimulated portion of [3H]-diazepam binding by 50%.
-
Discussion and Conclusion
The experimental data clearly indicate that (+)-hydrastine is a more potent competitive antagonist of the GABAa receptor than bicuculline.[1][2] It exhibits significantly higher affinity for both the high- and low-affinity states of the receptor. This suggests that subtle structural differences within the phthalideisoquinoline alkaloid class can have a substantial impact on their interaction with the GABAa receptor.
While direct quantitative data for this compound remains elusive in the current literature, the findings for (+)-hydrastine provide valuable insights into the potential of other phthalideisoquinoline alkaloids as potent GABAa receptor modulators. Further research is warranted to isolate and pharmacologically characterize this compound to determine if its potency aligns with that of (+)-hydrastine or bicuculline.
For researchers in neuropharmacology and drug development, this comparison highlights the importance of exploring the diversity within a chemical class to identify compounds with enhanced potency and potentially improved selectivity for different GABAa receptor subtypes. The experimental protocols outlined provide a framework for conducting such comparative studies.
References
A Comparative Analysis of (-)-Corlumine and Picrotoxin on GABA Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of (-)-Corlumine and picrotoxin on γ-aminobutyric acid (GABA) receptors, supported by available experimental data. This analysis delves into their mechanisms of action, binding affinities, and functional effects, offering a comprehensive overview to inform future research and drug discovery efforts.
Introduction to this compound and Picrotoxin
This compound is a phthalideisoquinoline alkaloid found in plants of the Corydalis genus. Alkaloids from this genus have been noted for their potential interactions with GABA receptors. Picrotoxin is a well-characterized non-competitive antagonist of GABA-A receptors, a plant-derived convulsant that acts as a valuable tool in neuroscience research to study inhibitory neurotransmission. Both compounds interact with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, but through distinct mechanisms and with differing potencies.
Mechanism of Action
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
This compound , and its structurally related alkaloids, are suggested to act as competitive antagonists at the GABA-A receptor. This means they likely bind to the same site as GABA, thereby preventing the endogenous ligand from activating the receptor.
Picrotoxin , in contrast, is a non-competitive antagonist. It binds to a distinct site within the chloride ion channel pore of the GABA-A receptor. This binding event physically blocks the flow of chloride ions, even when GABA is bound to its receptor site. This "use-dependent" block means that the inhibitory effect of picrotoxin can be more pronounced when the receptor is actively being gated by GABA.
Quantitative Comparison of Receptor Interactions
The following table summarizes the available quantitative data for the interaction of this compound (using the structurally similar compound isocoryne as a proxy) and picrotoxin with GABA receptors. It is crucial to note that the data for this compound is inferred and requires direct experimental validation.
| Compound | Parameter | Value | Receptor Type/Assay Condition |
| This compound (as isocoryne) | K_i_ | 1 µM | Inhibition of GABA-activated currents in rat trigeminal ganglion neurons |
| Picrotoxin | IC_50 | 0.8 µM | Inhibition of GABA-induced currents (in the presence of 30 µM GABA)[1] |
| IC_50_ | 2.2 µM | Inhibition of GABA-induced currents (in the presence of 1 mM GABA)[1] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (K_i_) of this compound and picrotoxin for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction containing the GABA-A receptors. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for the picrotoxin site).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or picrotoxin) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a technique used to measure the ion flow through channels in the membrane of a single cell, allowing for the functional characterization of receptor antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound and picrotoxin on GABA-induced currents.
Methodology:
-
Cell Preparation: Neurons or cells expressing recombinant GABA-A receptors are cultured on coverslips.
-
Patch Pipette: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane.
-
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.[2]
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing electrical access to the entire cell. The cell's membrane potential is clamped at a specific voltage.
-
GABA Application: GABA is applied to the cell to elicit an inward chloride current through the GABA-A receptors.
-
Antagonist Application: The antagonist (this compound or picrotoxin) is co-applied with GABA at various concentrations to measure the inhibition of the GABA-induced current.[3]
-
Data Analysis: The percentage of inhibition of the GABA-induced current is plotted against the antagonist concentration, and the data is fitted to a dose-response curve to determine the IC_50_ value.
Visualizing the Mechanisms
To better understand the distinct actions of this compound and picrotoxin, the following diagrams illustrate their proposed signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of GABA-A receptor activation and inhibition.
Caption: Experimental workflow for electrophysiological analysis.
Conclusion
Picrotoxin is a well-established non-competitive antagonist of the GABA-A receptor, acting as a pore blocker with an IC_50_ in the low micromolar range. In contrast, quantitative data for this compound is scarce. Based on the activity of the structurally similar alkaloid isocoryne, this compound is hypothesized to be a competitive antagonist with a K_i_ of approximately 1 µM.
This comparative analysis highlights the different modes of action of these two compounds. While both inhibit GABA-A receptor function, their distinct binding sites and mechanisms (competitive vs. non-competitive) have important implications for their pharmacological profiles and research applications. The data for picrotoxin is robust, while the information on this compound is indirect and necessitates further direct experimental investigation to confirm its binding affinity and mechanism of action on GABA-A receptors. Future studies should focus on conducting radioligand binding and electrophysiology experiments specifically with this compound to provide a definitive quantitative comparison with picrotoxin.
References
- 1. (-)-Bicuculline methiodide | GABA-A Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Activation of the GABA-alpha receptor by berberine rescues retinal ganglion cells to attenuate experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (-)-Corlumine's Specificity for GABAa Receptor Subtypes: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of (-)-Corlumine's interaction with GABAa receptor subtypes. At present, there is no published experimental data detailing its binding affinity or functional specificity, precluding a direct comparative analysis with other GABAa receptor modulators.
This compound is classified as a phthalideisoquinoline alkaloid, a chemical class that includes the well-known GABAa receptor antagonist, bicuculline. While some alkaloids isolated from Corydalis species, the plant genus from which Corlumine is derived, have been shown to interact with GABA receptors, specific data for this compound is not available in the public domain.
To provide a framework for the type of analysis required to validate the specificity of a compound like this compound, this guide presents a comparative overview of two well-characterized GABAa receptor antagonists: bicuculline and picrotoxin. This information serves as a benchmark for the experimental data necessary to assess the selectivity of a novel compound for GABAa receptor subtypes.
Comparative Analysis of Known GABAa Receptor Antagonists
The following tables summarize the available data for bicuculline and picrotoxin, highlighting the types of quantitative information needed to determine receptor subtype specificity.
Table 1: Binding Affinity of Bicuculline Methiodide and Picrotoxin at Select GABAa Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | Citation |
| Bicuculline Methiodide | α1β1γ2S | pKB ≈ 5.9 | [1] |
| α1β1 | pKB ≈ 5.9 | [1] | |
| General GABAa | IC50 ≈ 3.3 µM (at 30 µM GABA) | [2] | |
| Picrotoxin | α1β1γ2S | IC50 relatively unaffected by subtype | [1] |
| General GABAa | IC50 ≈ 0.8 µM (at 10 µM GABA) | [2] | |
| General GABAa | IC50 ≈ 2.2 µM (at 1 mM GABA) | [2] | |
| δ-subunit containing | Lower sensitivity | [3][4] |
Note: pKB is the negative logarithm of the antagonist equilibrium dissociation constant. A higher pKB value indicates higher binding affinity. IC50 values represent the concentration of an antagonist that inhibits 50% of the response and can be influenced by the concentration of the agonist (GABA) used in the assay.
Table 2: Functional Activity of Bicuculline and Picrotoxin at GABAa Receptors
| Compound | Mechanism of Action | Receptor Subtype Selectivity | Functional Effects | Citation |
| Bicuculline | Competitive Antagonist | Generally low selectivity among αβγ subtypes; less sensitive at α6-containing receptors; insensitive at ρ-containing (GABAc) receptors. | Blocks GABA-induced chloride currents by competing with GABA for the orthosteric binding site. | [1][5] |
| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | Generally low selectivity among αβγ subtypes. May show some preference for δ-containing extrasynaptic receptors at low concentrations. | Blocks the GABAa receptor chloride channel pore, preventing ion flow regardless of GABA binding. | [1][3] |
Experimental Protocols for Determining GABAa Receptor Subtype Specificity
To validate the specificity of a compound like this compound, a series of established experimental protocols would need to be employed.
1. Radioligand Binding Assays: This method is used to determine the binding affinity (Ki) of a compound for different GABAa receptor subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines (e.g., HEK293 cells) recombinantly expressing specific GABAa receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2, etc.).
-
Incubate the membranes with a known radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine site, or [35S]TBPS for the channel pore).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding.
-
Measure the displacement of the radioligand at various concentrations of the test compound to calculate the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Compare the Ki values across the different receptor subtypes to determine binding selectivity.
-
2. Electrophysiological Recordings: This functional assay measures the effect of a compound on the activity of GABAa receptors in response to GABA.
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject cRNAs encoding the desired α, β, and γ/δ subunits of the GABAa receptor into Xenopus oocytes.
-
Allow for receptor expression on the oocyte membrane over 2-4 days.
-
Use a two-electrode voltage-clamp setup to measure the chloride current induced by the application of GABA.
-
To test for antagonist activity, co-apply the test compound with GABA and measure the reduction in the GABA-induced current.
-
To test for allosteric modulation, pre-apply the test compound before applying GABA and observe any potentiation or inhibition of the GABA response.
-
Generate concentration-response curves to determine the IC50 (for antagonists) or EC50 (for modulators) of the compound at various GABAa receptor subtypes.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the GABAa receptor and a typical experimental workflow for assessing the specificity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and qNMR for Purity Assessment of (-)-Corlumine
In the realm of pharmaceutical analysis and natural product chemistry, the accurate determination of purity is paramount for ensuring the safety and efficacy of bioactive compounds. For complex molecules such as the isoquinoline alkaloid (-)-Corlumine, multiple analytical techniques are often employed to gain a comprehensive understanding of its purity profile. This guide provides a detailed cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating and quantifying components in a mixture.[1][2] Conversely, quantitative NMR (qNMR) has emerged as a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4][5] This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide visual workflows to aid in understanding the cross-validation process.
Quantitative Data Comparison
To illustrate the comparative performance of HPLC and qNMR for the purity assessment of this compound, the following table summarizes hypothetical quantitative data obtained from the analysis of three different batches of the compound.
| Parameter | HPLC | qNMR |
| Purity (Batch 1) | 98.5% (by area normalization) | 98.2% (w/w) |
| Purity (Batch 2) | 99.2% (by area normalization) | 99.0% (w/w) |
| Purity (Batch 3) | 97.8% (by area normalization) | 97.5% (w/w) |
| Limit of Detection (LOD) | 0.27 µg/mL[6] | Dependent on analyte and experiment time |
| Limit of Quantitation (LOQ) | 0.42 µg/mL[6] | Dependent on analyte and experiment time |
| Precision (RSD) | < 2% | < 1% |
| Analysis Time per Sample | ~30 minutes | ~15-30 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.5 µm particle size).[7]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
A gradient elution can be optimized to achieve good separation of this compound from potential impurities.[2]
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
Detection wavelength: 280 nm.
5. Quantification:
-
Purity is typically determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a ¹H-qNMR method for the absolute purity determination of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, 5 mg). The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
3. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of this compound (in % w/w) is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Methodology and Workflow Visualization
To visually represent the logical flow and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for the cross-validation of HPLC and qNMR for this compound purity.
Figure 2: Logical comparison of the attributes of HPLC and qNMR for purity analysis.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations. HPLC offers excellent separation capabilities and high sensitivity, making it ideal for detecting trace impurities.[1][7] However, it typically provides a relative purity value and requires a well-characterized reference standard of the analyte for accurate quantification.
On the other hand, qNMR provides an absolute measure of purity without the need for an identical reference standard, relying instead on a certified internal standard.[4][8] It also offers the significant advantage of providing structural information, which can aid in the identification of impurities.[8] The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification, the availability of reference standards, and the desired level of sensitivity. For a comprehensive and robust purity assessment of this compound, a cross-validation approach utilizing both HPLC and qNMR is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological efficacy of synthetic versus natural (-)-Corlumine
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Corlumine
This compound is a phthalideisoquinoline alkaloid found in various plant species of the Corydalis genus. Structurally similar to other well-known GABA-A receptor antagonists like bicuculline, this compound's biological activity is primarily attributed to its interaction with the central nervous system. The inherent chirality of the molecule is crucial for its biological function. In principle, synthetic and natural this compound should be chemically identical and exhibit the same biological efficacy if the synthetic route yields the enantiomerically pure compound.
Data Presentation: Biological Activity of GABA-A Receptor Antagonists
The primary target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a competitive antagonist.[1][2][3] This antagonism blocks the inhibitory effects of GABA, leading to increased neuronal excitability.[1] Quantitative data on the efficacy of this compound is scarce in publicly accessible databases. However, the activity of the structurally similar and well-characterized GABA-A receptor antagonist, bicuculline, provides a relevant benchmark.
| Compound | Target | Assay Type | Efficacy Metric (IC₅₀) | Reference Compound |
| This compound | GABA-A Receptor | Radioligand Binding / Electrophysiology | Not available in cited literature | Bicuculline |
| Bicuculline | GABA-A Receptor | Radioligand Binding Assay | 2 µM | N/A |
Note: The IC₅₀ value for bicuculline is provided as a reference due to its structural and functional similarity to this compound. The half-maximal inhibitory concentration (IC₅₀) for bicuculline on GABA-A receptors is 2 μM when the GABA concentration is at its half-maximal effective concentration (EC₅₀).[3]
Experimental Protocols
The biological efficacy of a GABA-A receptor antagonist like this compound can be determined using several key experimental methodologies.
1. Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
-
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC₅₀) of this compound for the GABA-A receptor.
-
Materials:
-
Synaptic membrane preparations from rodent brain tissue (e.g., cortex or hippocampus).
-
Radiolabeled GABA-A receptor antagonist (e.g., [³H]bicuculline methiodide or [³H]gabazine).
-
Unlabeled this compound (synthetic or natural).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the brain membrane preparation with the radioligand in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC₅₀ value.
-
2. Electrophysiological Assay (Patch-Clamp)
This technique directly measures the ion flow through GABA-A receptor channels in response to GABA and the effect of an antagonist.
-
Objective: To characterize the functional antagonism of this compound on GABA-A receptor-mediated currents.
-
Materials:
-
Cultured neurons or cells expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
GABA and this compound solutions.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or transfected cell.
-
Apply a known concentration of GABA to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
Co-apply GABA with varying concentrations of this compound.
-
Measure the reduction in the GABA-evoked current amplitude in the presence of this compound.
-
Construct a dose-response curve to determine the IC₅₀ for the functional inhibition of the GABA-A receptor.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for evaluating a potential antagonist.
Caption: GABA-A Receptor Antagonism by this compound.
Caption: Workflow for Efficacy Evaluation of this compound.
Conclusion
This compound is a potent GABA-A receptor antagonist. While a direct, peer-reviewed comparison of the biological efficacy of synthetic versus natural this compound is not currently available, the expectation is that both forms, if pure, would exhibit identical activity. The established experimental protocols, such as radioligand binding assays and electrophysiological recordings, provide a robust framework for quantifying the efficacy of this compound from either source. Future research directly comparing highly purified synthetic and natural this compound using these methods would be of significant value to the scientific community.
References
Differential Effects of (-)-Corlumine and (+)-Corlumine Enantiomers: A Comparative Guide and Framework for Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corlumine is a phthalideisoquinoline alkaloid found in various plant species, including those of the Corydalis and Fumaria genera. As a chiral molecule, it exists in two enantiomeric forms: (-)-Corlumine and (+)-Corlumine. While the parent compound has been noted for its potential biological activities, a critical gap exists in the scientific literature regarding the direct comparison of its enantiomers. To date, no publically available experimental data systematically details the differential pharmacological effects of this compound and (+)-Corlumine.
This guide aims to address this knowledge gap by providing a comprehensive framework for the investigation of the stereospecific effects of Corlumine enantiomers. It will delve into the fundamental principles of stereopharmacology, propose a series of robust experimental protocols to elucidate the distinct biological activities of each enantiomer, and present hypothetical data to illustrate potential outcomes. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of the individual Corlumine enantiomers.
The Significance of Stereochemistry in Drug Action
Enantiomers are non-superimposable mirror images of a chiral molecule. While they possess identical physicochemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors, enzymes, and other proteins, can differ significantly. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically found to be teratogenic. Therefore, the characterization of the individual pharmacological profiles of enantiomers is a cornerstone of modern drug development.
Potential Pharmacological Targets of Corlumine Enantiomers
The broader class of phthalideisoquinoline alkaloids has been shown to interact with various central nervous system targets. Notably, several compounds with similar structural motifs are known to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. It is therefore hypothesized that the Corlumine enantiomers may also exert their effects through modulation of the GABA-A receptor. Potential differential effects could manifest as variations in binding affinity, functional activity (e.g., agonist, antagonist, or allosteric modulator), and subtype selectivity.
Proposed Experimental Investigation of Differential Effects
To systematically evaluate the differential effects of this compound and (+)-Corlumine, a multi-tiered experimental approach is proposed, encompassing in vitro and cell-based assays.
Experimental Protocols
1. In Vitro Assays: GABA-A Receptor Interaction
-
Objective: To determine the binding affinity and functional modulation of this compound and (+)-Corlumine at the GABA-A receptor.
-
Protocol: Radioligand Binding Assay
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent cerebral cortex using differential centrifugation.
-
Binding Assay: Incubate the synaptic membrane preparation with a known radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of either this compound or (+)-Corlumine.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
-
Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding for specific GABA-A receptor subunits (e.g., α1β2γ2s).
-
Electrophysiological Recording: After 2-4 days of expression, perform two-electrode voltage-clamp recordings.
-
Drug Application: Apply GABA to elicit a baseline current. Co-apply GABA with increasing concentrations of this compound or (+)-Corlumine to determine their modulatory effects.
-
Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by each enantiomer and determine the EC₅₀ (for agonists/positive modulators) or IC₅₀ (for antagonists/negative modulators).
-
2. Cell-Based Assays: Neuronal Cytotoxicity
-
Objective: To assess and compare the potential cytotoxic effects of the Corlumine enantiomers on neuronal cells.
-
Protocol: MTT Assay
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Treat the cells with increasing concentrations of this compound and (+)-Corlumine for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cells and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ for each enantiomer.
-
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate how the results of the proposed experiments could be structured for clear comparison.
Table 1: Comparative Binding Affinities of Corlumine Enantiomers at the GABA-A Receptor
| Compound | Radioligand | Receptor Subtype | Ki (nM) [Hypothetical] |
| This compound | [³H]muscimol | α1β2γ2s | 150 |
| (+)-Corlumine | [³H]muscimol | α1β2γ2s | 850 |
| This compound | [³H]flunitrazepam | α1β2γ2s | >10,000 |
| (+)-Corlumine | [³H]flunitrazepam | α1β2γ2s | >10,000 |
Table 2: Functional Modulation of GABA-A Receptors by Corlumine Enantiomers
| Compound | Receptor Subtype | Effect on GABA-evoked current | Potency (EC₅₀/IC₅₀, µM) [Hypothetical] | Efficacy (% of max response) [Hypothetical] |
| This compound | α1β2γ2s | Positive Allosteric Modulator | 2.5 | 120% |
| (+)-Corlumine | α1β2γ2s | Weak Positive Allosteric Modulator | 15.0 | 45% |
Table 3: Cytotoxicity of Corlumine Enantiomers in SH-SY5Y Neuronal Cells
| Compound | Exposure Time (hours) | IC₅₀ (µM) [Hypothetical] |
| This compound | 24 | > 100 |
| (+)-Corlumine | 24 | 75 |
| This compound | 48 | 85 |
| (+)-Corlumine | 48 | 50 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway.
Caption: Proposed experimental workflow for comparing Corlumine enantiomers.
Caption: Hypothetical differential modulation of the GABA-A receptor signaling pathway.
Discussion and Future Directions
The hypothetical data presented above illustrates a scenario where this compound is a more potent positive allosteric modulator of the GABA-A receptor with lower cytotoxicity compared to (+)-Corlumine. If such results were to be confirmed experimentally, it would have significant implications for drug development. The eutomer, in this case this compound, could be pursued as a lead compound for conditions where enhanced GABAergic neurotransmission is beneficial, such as anxiety disorders or epilepsy.
Future research should not only focus on confirming these hypothesized differential effects but also on expanding the investigation to include:
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers to determine if there are stereoselective differences in their pharmacokinetic profiles.
-
In Vivo Efficacy and Safety: Assessing the behavioral effects of each enantiomer in relevant animal models to establish in vivo efficacy and to identify any potential adverse effects.
-
Mechanism of Action Studies: Further elucidating the precise binding site and mechanism of action at the GABA-A receptor, including studies on different receptor subunit combinations.
Conclusion
While the differential effects of this compound and (+)-Corlumine remain to be experimentally determined, the principles of stereopharmacology strongly suggest that their biological activities are unlikely to be identical. This guide provides a robust framework for the systematic investigation of these enantiomers. The elucidation of their distinct pharmacological profiles is a critical step towards unlocking the full therapeutic potential of Corlumine and underscores the importance of considering stereochemistry in the research and development of new medicines. The proposed experiments, if conducted, would provide invaluable data for the scientific community and could pave the way for the development of a novel, stereochemically pure therapeutic agent.
A Head-to-Head Comparison of (-)-Corlumine with Other Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
(-)-Corlumine, a phthalideisoquinoline alkaloid, belongs to a diverse and pharmacologically significant class of natural compounds known as isoquinoline alkaloids. This guide provides a detailed head-to-head comparison of this compound with other prominent isoquinoline alkaloids, namely bicuculline, hydrastine, and berberine. The objective is to offer a comprehensive overview of their comparative biological activities, mechanisms of action, and the experimental evidence supporting these findings.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds characterized by a common isoquinoline skeleton.[1][2] They are found in numerous plant families and exhibit a wide array of pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, and neuroactive effects.[1] This comparison will focus on this compound and three other well-studied isoquinoline alkaloids from different subclasses to highlight their distinct and overlapping biological profiles.
Comparative Analysis of Biological Activity
The primary biological activity identified for this compound for which comparative data is available is its antagonism of the γ-aminobutyric acid type A (GABAA) receptor. This activity is shared with bicuculline and (+)-hydrastine, allowing for a direct comparison. In contrast, berberine's primary mechanisms of action are distinct, focusing on metabolic regulation and anti-inflammatory pathways.
GABAA Receptor Antagonism
The GABAA receptor is a ligand-gated ion channel and the primary target for the main inhibitory neurotransmitter in the central nervous system, GABA. Antagonism of this receptor leads to a reduction in inhibitory neurotransmission and can result in convulsant activity.
Table 1: Comparative GABAA Receptor Antagonist Activity
| Alkaloid | Subclass | IC50 (µM) | pA2 | Method | Reference |
| This compound | Phthalideisoquinoline | Data not available | Data not available | Inhibition of GABA-induced currents in rat neurons | [3] |
| Bicuculline | Phthalideisoquinoline | 2 | 6.1 | [3H]-Muscimol binding displacement / Guinea-pig ileum assay | [4] |
| (+)-Hydrastine | Phthalideisoquinoline | 0.4 (low affinity) / 2.37 (high affinity) | 6.5 | [3H]-Diazepam & [3H]-Muscimol binding / Guinea-pig ileum assay | [4] |
Note: Specific quantitative data for this compound's GABAA receptor antagonist activity was not available in the reviewed literature, although its inhibitory effect on GABA-induced currents has been reported.[3]
Other Pharmacological Activities
While direct comparative data for this compound in other biological assays is limited, the distinct pharmacological profiles of hydrastine and berberine are well-documented.
Table 2: Overview of Other Key Pharmacological Activities
| Alkaloid | Primary Mechanism(s) of Action | Key Biological Effects |
| (-)-Hydrastine | Interference with calcium channel pathways. | Vasodilatory and antispasmodic effects.[5] |
| Berberine | Activation of AMP-activated protein kinase (AMPK); Inhibition of NF-κB signaling. | Anti-hyperglycemic, anti-inflammatory, antioxidant, and antimicrobial effects.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this comparison.
GABAA Receptor Binding Assay ([³H]-Muscimol Displacement)
This assay is used to determine the binding affinity of a compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand, [³H]-muscimol.
-
Tissue Preparation: Rat brain membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to isolate the membrane fraction.
-
Incubation: The brain membranes are incubated with a fixed concentration of [³H]-muscimol and varying concentrations of the test compound (e.g., bicuculline, (+)-hydrastine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound [³H]-muscimol, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-muscimol (IC50) is calculated from concentration-response curves.
Guinea-Pig Ileum Assay for GABAA Receptor Antagonism
This functional assay assesses the antagonist activity of a compound on GABAA receptors in a smooth muscle preparation.
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Measurement: Muscle contractions are recorded isometrically using a force transducer.
-
Experimental Procedure: The tissue is exposed to a submaximal concentration of GABA to induce a contraction. The test antagonist is then added at increasing concentrations, and the inhibitory effect on the GABA-induced contraction is measured.
-
Data Analysis: The pA₂, a measure of the antagonist's potency, is determined from a Schild plot analysis of the concentration-response data.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of these isoquinoline alkaloids stem from their interactions with distinct cellular signaling pathways.
GABAA Receptor Signaling
This compound, bicuculline, and (+)-hydrastine all interact with the GABAA receptor, a ligand-gated ion channel. Their antagonist activity blocks the influx of chloride ions that normally occurs when GABA binds to the receptor, leading to a reduction in neuronal inhibition.
Caption: GABAA Receptor Antagonism by this compound, Bicuculline, and (+)-Hydrastine.
Berberine's Multi-Target Signaling
Berberine exerts its effects through multiple signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism for its metabolic benefits. Its anti-inflammatory effects are largely mediated by the inhibition of the NF-κB signaling pathway.
Caption: Key Signaling Pathways Modulated by Berberine.
Conclusion
This compound, a phthalideisoquinoline alkaloid, exhibits GABAA receptor antagonist activity, aligning it with other phthalideisoquinolines like bicuculline and (+)-hydrastine. While direct quantitative comparisons are currently limited by the available data for this compound, its qualitative similarity in mechanism to these well-characterized convulsants provides a basis for predicting its neuropharmacological effects. In contrast, berberine, a protoberberine alkaloid, operates through distinct metabolic and anti-inflammatory pathways, highlighting the functional diversity within the broader class of isoquinoline alkaloids. Further research is warranted to quantify the potency of this compound at the GABAA receptor and to explore its potential activities at other targets to fully elucidate its pharmacological profile in comparison to other isoquinoline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicuculline - Wikipedia [en.wikipedia.org]
- 5. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of an antagonist: bicuculline and other GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor antagonists reduce acute opiate withdrawal in isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticonvulsant Effects: A Comparative Analysis of (-)-Corlumine and Standard Antiepileptic Drugs in Animal Models
A notable gap in current neuropharmacological research is the absence of published studies validating the anticonvulsant effects of (-)-Corlumine in established animal models of epilepsy. Despite its classification as an isoquinoline alkaloid, a class of compounds known to exhibit diverse neurological activities, there is no publicly available experimental data on its efficacy or mechanism of action in preventing or mitigating seizures. This guide, therefore, aims to provide a comprehensive framework for how such a validation could be structured by presenting a detailed comparison of two standard-of-care anticonvulsant drugs, Diazepam and Valproic Acid, in widely used preclinical seizure models.
This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data and detailed methodologies for key experiments. The provided information on established drugs serves as a benchmark against which novel compounds like this compound could be evaluated in future studies.
Comparative Efficacy of Standard Anticonvulsants
To contextualize the potential evaluation of this compound, this section details the anticonvulsant profiles of Diazepam and Valproic Acid in two primary animal models: the Pentylenetetrazol (PTZ)-induced seizure model, which mimics generalized seizures, and the Maximal Electroshock (MES)-induced seizure model, which simulates tonic-clonic seizures.[1][2]
Table 1: Anticonvulsant Effects in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Onset of Clonic Seizures (seconds) | Onset of Tonic-Clonic Seizures (seconds) | Protection Against Mortality (%) |
| Control (Saline) | - | 60 - 120 | 120 - 180 | 0 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | 0.5 - 2.0 | Increased latency | Increased latency | 100 |
| Valproic Acid | 200 - 400 | Increased latency | Increased latency | 100 |
Table 2: Anticonvulsant Effects in the Maximal Electroshock (MES)-Induced Seizure Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Duration of Hind Limb Tonic Extension (seconds) | Protection Against Seizure Spread (%) |
| Control (Saline) | - | 10 - 20 | 0 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | 1.0 - 5.0 | Reduced duration | Variable, less effective than in PTZ |
| Valproic Acid | 100 - 300 | Reduced duration | 100 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical anticonvulsant studies.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for drugs effective against myoclonic and absence seizures.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Housing: Animals are housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound), positive control (Diazepam or Valproic Acid), or vehicle (saline) is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg, i.p.) is administered.
-
Animals are immediately placed in individual observation chambers.
-
The latency to the onset of myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures, as well as the duration of seizures and mortality rate within a specified observation period (e.g., 30 minutes), are recorded.
-
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a primary screening model for identifying compounds that may be effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Housing: Similar to the PTZ model, animals are maintained under standard laboratory conditions.
-
Procedure:
-
Animals are assigned to control and treatment groups.
-
The test compound, positive control (Valproic Acid or Phenytoin), or vehicle is administered (e.g., i.p.).
-
Following the appropriate pretreatment interval, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the eyes before electrode placement.
-
The presence and duration of the tonic hind limb extension phase of the seizure are recorded.
-
Abolition of the tonic hind limb extension is the primary endpoint indicating anticonvulsant activity.
-
Potential Mechanisms of Action and Signaling Pathways
While no specific mechanism of action has been elucidated for this compound, its structural similarity to other isoquinoline alkaloids, such as bicuculline, suggests a potential interaction with the GABAergic system. Bicuculline is a known competitive antagonist of GABA-A receptors, and its binding leads to a reduction in GABAergic inhibition, thereby inducing convulsions.[3][4] It is plausible, though entirely speculative without experimental evidence, that this compound could act as a modulator of GABA-A receptors, either as an agonist, antagonist, or allosteric modulator.
In contrast, the mechanisms of action for the comparator drugs are well-established:
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors. It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
-
Valproic Acid: Exhibits a broad spectrum of anticonvulsant activity through multiple mechanisms, including increasing GABA levels by inhibiting its degradation, blocking voltage-gated sodium channels, and modulating T-type calcium channels.[1]
Below are diagrams illustrating the experimental workflows and a relevant signaling pathway.
Conclusion and Future Directions
While this guide provides a comparative framework using established anticonvulsant drugs, the central topic of this compound's anticonvulsant effects remains unaddressed due to a lack of scientific investigation. The structural relationship of Corlumine to known GABA-A receptor antagonists like bicuculline provides a compelling, yet speculative, rationale for investigating its neuropharmacological properties.
Future research should prioritize in vivo studies utilizing the PTZ and MES models to determine if this compound exhibits any anticonvulsant activity. Should it prove effective, subsequent studies should focus on elucidating its mechanism of action, including its potential interaction with the GABAergic system and other neurotransmitter pathways implicated in epilepsy. Such research would be invaluable in determining if this compound or its derivatives hold promise as novel therapeutic agents for epilepsy.
References
Comparative Analysis of (-)-Corlumine and Gabazine on Synaptic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (-)-Corlumine and gabazine, two antagonists of the GABAA receptor, and their impact on synaptic inhibition. While extensive quantitative data is available for gabazine, specific comparative and quantitative information for this compound is limited in publicly accessible literature. This guide summarizes the existing data for gabazine and provides a qualitative comparison for this compound, drawing inferences from related compounds isolated from the Corydalis species.
Mechanism of Action
Both this compound and gabazine are known to be antagonists of the GABAA receptor, the primary mediator of fast synaptic inhibition in the central nervous system. GABAA receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and thus inhibiting the firing of action potentials.
Gabazine (SR-95531) is a potent and selective competitive antagonist of GABAA receptors. It binds to the GABA recognition site on the receptor complex and acts as an allosteric inhibitor of channel opening, thereby reducing GABA-mediated synaptic inhibition.[1]
This compound , an alkaloid isolated from Corydalis species, is also recognized as a GABAA receptor antagonist. While detailed mechanistic studies are scarce, related phthalideisoquinoline alkaloids, such as bicuculline, act as competitive antagonists at the GABA binding site. It is presumed that this compound shares a similar competitive antagonistic mechanism.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound, this table includes data for gabazine and a related alkaloid, isocoryne, to provide a point of reference.
| Parameter | Gabazine (SR-95531) | This compound | Isocoryne (for reference) |
| Target Receptor | GABAA | GABAA | GABAA |
| Mechanism of Action | Competitive Antagonist, Allosteric Inhibitor | Presumed Competitive Antagonist | Inhibitor of GABA-activated currents |
| IC50 | ~0.2 µM for GABA receptor | Not Available | - |
| Ki | Not Available | Not Available | ~1 µM[2] |
| Effect on IPSCs | Blocks inhibitory postsynaptic currents | Presumed to block inhibitory postsynaptic currents | Inhibits GABA-activated currents[2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GABAA receptor antagonists like gabazine and this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique is used to measure the effect of the antagonists on GABA-evoked currents and inhibitory postsynaptic currents (IPSCs) in neurons.
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices are prepared.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a neuron. The membrane patch is then ruptured to allow for whole-cell recording of ionic currents.
-
GABA Application: GABA is applied to the neuron at a known concentration to evoke an inward chloride current.
-
Antagonist Application: The antagonist (gabazine or this compound) is then co-applied with GABA, or pre-applied, to measure its effect on the GABA-evoked current. A concentration-response curve can be generated to determine the IC50 value.
-
IPSC Recording: Spontaneous or evoked IPSCs are recorded in the absence and presence of the antagonist to determine its effect on synaptic inhibition.
Receptor Binding Assays
These assays are used to determine the binding affinity of the antagonists to the GABAA receptor.
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized and centrifuged to isolate cell membranes rich in GABAA receptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled GABAA receptor agonist or antagonist (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the unlabeled antagonist (gabazine or this compound).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the antagonist.
Mandatory Visualizations
Signaling Pathway of GABAergic Inhibition
Caption: GABAergic signaling pathway and points of antagonist action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and gabazine effects.
Conclusion
Gabazine is a well-characterized, potent, and selective competitive antagonist of the GABAA receptor, making it a valuable tool in neuroscience research. While this compound is also known to antagonize GABAA receptors, a significant gap exists in the literature regarding its quantitative pharmacological profile and a direct comparison with established antagonists like gabazine. The limited data on related alkaloids from the Corydalis genus, such as isocoryne, suggest that compounds from this family can exhibit potent inhibitory effects on GABA-activated currents. Further research, including head-to-head comparative studies employing the experimental protocols outlined above, is necessary to fully elucidate the pharmacological properties of this compound and its potential as a modulator of synaptic inhibition.
References
Assessing the Off-Target Effects of (-)-Corlumine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the off-target effects of the phthalideisoquinoline alkaloid, (-)-Corlumine, in cellular assays. Given the limited publicly available data on the specific off-target profile of this compound, this document outlines a comprehensive strategy for its evaluation, using the structurally related and well-characterized GABA\sub A receptor antagonist, (+)-bicuculline, as a key comparator. The experimental protocols and comparative data presented herein are intended to serve as a robust template for preclinical safety and selectivity profiling.
Introduction to this compound and the Rationale for Off-Target Screening
This compound is a naturally occurring phthalideisoquinoline alkaloid found in plants of the Fumaria and Corydalis species.[1] Structurally similar to (+)-bicuculline, this compound is presumed to act as a competitive antagonist of the gamma-aminobutyric acid type A (GABA\sub A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] While this antagonism represents its on-target activity, the complex structure of phthalideisoquinoline alkaloids raises the potential for interactions with other cellular targets, which could lead to undesired side effects or provide opportunities for drug repurposing.[4]
A thorough assessment of off-target effects is a critical component of modern drug discovery and development, helping to de-risk novel compounds and provide a more complete understanding of their pharmacological profile.[5] For compounds like this compound that target the central nervous system, a comprehensive safety pharmacology evaluation is essential to identify potential liabilities, such as cardiovascular effects, or interactions with other neurotransmitter systems.[6]
Comparative Analysis of On-Target and Potential Off-Target Activities
The following tables summarize the known on-target activity of this compound and (+)-bicuculline, as well as a proposed panel of key off-target assays based on the known pharmacology of related alkaloids and standard safety screening protocols. The data for this compound is presented as a hypothetical profile to illustrate a potential outcome of the recommended experimental workflow.
Table 1: On-Target Activity Profile
| Compound | Primary Target | Mechanism of Action | Potency (IC₅₀) |
| This compound | GABA\sub A Receptor | Competitive Antagonist | Hypothetical: 1-5 µM |
| (+)-Bicuculline | GABA\sub A Receptor | Competitive Antagonist | ~2 µM[2] |
Table 2: Proposed Off-Target Selectivity Profile (Hypothetical Data for this compound)
| Target/Assay | This compound (% Inhibition @ 10 µM) | (+)-Bicuculline (% Inhibition @ 10 µM) | Rationale |
| Kinome Panel (468 kinases) | Broad screening for off-target kinase inhibition. | ||
| Example Kinase 1 | <10% | <10% | |
| Example Kinase 2 | <10% | <10% | |
| Receptor Binding Panel | Screening for interactions with other CNS and peripheral receptors. | ||
| Dopamine D1 Receptor | 45% | Known to be targeted by other Corydalis alkaloids.[7][8] | |
| Dopamine D2 Receptor | 30% | Known to be targeted by other Corydalis alkaloids.[7][8] | |
| Ca²⁺-activated K⁺ Channel | 60% | 55% | Known off-target of bicuculline.[2] |
| Cardiovascular Safety | Essential safety assessment for CNS-active compounds. | ||
| hERG Channel | <15% | <10% | Critical for assessing risk of QT prolongation.[9] |
| Cellular Assays | General assessment of cellular health. | ||
| Cell Viability (HEK293) | >90% viability | >90% viability | Cytotoxicity assessment. |
| Cell Proliferation (SH-SY5Y) | >85% proliferation | >85% proliferation | Assessment of impact on cell growth. |
Experimental Protocols
The following are detailed methodologies for the key recommended experiments to profile the off-target effects of this compound.
Kinome-Wide Selectivity Profiling (KinomeScan™)
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
A proprietary DNA-tagged kinase library is utilized, covering a significant portion of the human kinome (e.g., 468 kinases).
-
This compound is incubated at a screening concentration of 10 µM with the kinase-tagged DNA and an immobilized ligand that binds to the active site of the kinases.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates greater binding of the test compound to the kinase.
-
A threshold for significant interaction is typically set (e.g., % Ctrl < 35 or % inhibition > 65%).
Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™)
Objective: To identify potential off-target binding to a wide range of receptors, ion channels, and transporters.
Methodology:
-
A panel of 44 or more targets relevant to safety pharmacology is used.
-
This compound is screened at a concentration of 10 µM in competitive radioligand binding assays for each target.
-
The assays are performed using cell membranes or recombinant proteins expressing the target of interest.
-
The specific binding of a radiolabeled ligand is measured in the presence and absence of this compound.
-
Results are expressed as the percent inhibition of specific binding. A threshold for significant interaction is typically >50% inhibition, which would then be followed up with concentration-response curves to determine K\sub i values.
hERG Channel Patch Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp electrophysiology is performed to record hERG currents.
-
Cells are perfused with a vehicle control solution, followed by increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).
-
The effect of the compound on the peak tail current is measured at each concentration.
-
An IC₅₀ value is determined from the concentration-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic potential of this compound.
Methodology:
-
HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 48 hours.
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (CCK-8 Assay)
Objective: To determine the effect of this compound on cell proliferation.
Methodology:
-
A neuronal cell line, such as SH-SY5Y, is seeded in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, the cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
The cells are incubated for 72 hours.
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
The absorbance is measured at 450 nm.
-
Cell proliferation is calculated as a percentage relative to the vehicle-treated control group.
Visualizations: Pathways and Workflows
Caption: On-target signaling pathway of this compound at the GABAergic synapse.
Caption: Proposed experimental workflow for off-target screening of this compound.
Caption: Potential off-target signaling pathway via the Dopamine D1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicuculline - Wikipedia [en.wikipedia.org]
- 3. Bicuculline | C20H17NO6 | CID 10237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of amygdala and hypothalamus in GABAA antagonist bicuculline-induced cardiovascular responses in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Corlumine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Corlumine, an isoquinoline alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is adopted, treating it as a hazardous substance based on the known risks of its parent compound, isoquinoline.
Immediate Safety and Hazard Assessment
Key Hazard Information for Isoquinoline (Parent Compound):
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Causes skin irritation | Skin Irritation (Category 2) | Avoid contact with skin.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause cancer | Carcinogenicity | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 3) | Avoid release to the environment.[1][2] |
Due to these potential hazards, this compound should be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol: Standard Laboratory Chemical Waste Disposal
The following protocol outlines the step-by-step procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Waste manifest or logbook.
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Waste Segregation:
-
Isolate all waste containing this compound.
-
Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be in good condition with a secure lid.
-
For solid waste (e.g., contaminated filter paper, gloves), place it in a clearly labeled, sealed bag before putting it into the main waste container.
-
For liquid waste (e.g., solutions containing this compound), pour it carefully into the designated liquid waste container, avoiding splashes.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, health hazard, and environmental hazard).
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or all necessary documentation to the disposal personnel.
-
Never attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Visualizing the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is outlined in the following diagram.
Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.
Signaling Pathway for Prudent Chemical Management
The decision-making process for handling laboratory chemicals, including their disposal, can be visualized as a signaling pathway that prioritizes safety and compliance.
Caption: A diagram showing the decision-making process for safe chemical handling from planning to disposal.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult with your institution's safety officer for specific guidance and requirements.
References
Personal protective equipment for handling (-)-Corlumine
Essential Safety Protocols for Handling (-)-Corlumine
When handling this compound, a diligent and cautious approach to safety is paramount, especially in the absence of a specific Safety Data Sheet (SDS). The following guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal to ensure the safety of researchers, scientists, and drug development professionals. This guidance is based on general laboratory safety principles for handling chemical powders with unknown or low hazard potential.
Risk Assessment: The First Step
Before beginning any work with this compound, a thorough risk assessment is crucial.[1][2][3][4] This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving), and the potential for generating dust or aerosols.[1][4] If a specific SDS is not available, it is prudent to treat the substance with a higher degree of caution.[1][2]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound based on standard laboratory safety protocols for non-hazardous or low-hazard chemical powders.
| PPE Category | Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Minimum Requirement: To be worn at all times in the laboratory where chemicals are handled.[5] Provides protection from splashes and airborne particles. Marked with "Z87" to signify adherence to ANSI Z87.1 standards.[5] |
| Face Shield | Recommended for: Procedures with a higher risk of splashes or aerosol generation (e.g., handling larger quantities, sonication). To be worn over safety glasses or goggles.[6][7] | |
| Hand Protection | Disposable Nitrile Gloves | Standard Use: For incidental contact with the chemical.[5] It is recommended to use powder-free gloves to prevent aerosolizing the chemical. For prolonged or direct contact, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | Minimum Requirement: A standard lab coat should be worn to protect skin and personal clothing from contamination.[5][8] |
| Chemical-Resistant Apron | Recommended for: Handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | N95 Dust Mask or equivalent | Recommended for: Weighing or transferring powder outside of a chemical fume hood where dust generation is likely. Use of a respirator should be based on a risk assessment.[6] |
Operational Plan: Step-by-Step Guidance
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.[9]
-
Verify that a safety shower and eyewash station are readily accessible.[10]
2. Donning PPE:
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don safety glasses with side shields or goggles.
-
Respiratory Protection (if required): Perform a fit check for the respirator according to the manufacturer's instructions.
-
Gloves: Wash hands thoroughly before putting on gloves. Select the appropriate size and inspect for any tears or defects before use.[9]
3. Handling this compound:
-
When weighing the solid, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Handle all solutions containing this compound with care to avoid splashes.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
4. Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Remove the lab coat or apron, folding the contaminated side inward.
-
Eye/Face Protection: Remove eye and face protection.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound, particularly when a specific Safety Data Sheet is unavailable.
References
- 1. Assess the risks of hazardous chemicals | Business Queensland [business.qld.gov.au]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. ul.ie [ul.ie]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
- 7. hsa.ie [hsa.ie]
- 8. safety.chem.byu.edu [safety.chem.byu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
